Blonanserin C-d8
Description
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Properties
Molecular Formula |
C21H26FN3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2/i11D2,12D2,13D2,14D2 |
InChI Key |
DCXNWKJBGWQTRN-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Blonanserin C-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] It exhibits a distinct pharmacological profile, primarily acting as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3][4] A critical aspect of its clinical pharmacology is its metabolism to several active compounds, most notably N-desethyl blonanserin, also known as Blonanserin C. The deuterated form, Blonanserin C-d8, is a stable, isotopically labeled version of this metabolite, invaluable as an internal standard for quantitative bioanalytical assays. While the deuteration does not alter the fundamental mechanism of action, understanding the pharmacological activities of Blonanserin C is crucial for a comprehensive view of Blonanserin's therapeutic effects. This guide provides a detailed examination of the mechanism of action of Blonanserin and its primary active metabolite, N-desethyl blonanserin, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: D2/D3 and 5-HT2A Receptor Antagonism
The principal mechanism of action for Blonanserin and its active metabolite, N-desethyl blonanserin, is their high-affinity antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to the reduction of both positive and negative symptoms of schizophrenia. Blonanserin exhibits a lower affinity for other receptors, such as adrenergic, muscarinic, and histamine receptors, which is thought to contribute to its favorable side-effect profile.
The N-desethylated metabolite is also pharmacologically active, though to a lesser degree than the parent drug. While specific Ki values for N-desethyl blonanserin are not consistently reported in the literature, it is established that it retains affinity for D2/3 and 5-HT2A receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Blonanserin for key neurotransmitter receptors.
| Receptor | Blonanserin Ki (nM) | Reference(s) |
| Dopamine D2 | 0.142 | |
| Dopamine D3 | 0.494 | |
| Serotonin 5-HT2A | 0.812 | |
| Adrenergic α1 | 26.7 |
Note: Lower Ki values indicate higher binding affinity.
Downstream Signaling Pathways: The Role of D3 Receptor Antagonism
Recent studies have elucidated a more complex downstream signaling mechanism for blonanserin that extends beyond simple receptor blockade. Antagonism at the dopamine D3 receptor by blonanserin has been shown to potentiate the phosphorylation of Protein Kinase A (PKA). This action counteracts decreased activity at dopamine D1 and/or NMDA receptors.
This indirect functional stimulation of the dopamine D1-PKA-NMDA receptor pathway is associated with the ameliorating effects of blonanserin on cognitive impairment. Specifically, blonanserin has been found to remediate the decrease in phosphorylation levels of PKA at Threonine 197 and the NMDA receptor subunit NR1 at Serine 897 in the medial prefrontal cortex.
Pharmacokinetics of Blonanserin and N-desethyl blonanserin
Blonanserin is metabolized primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites include N-desethylated blonanserin (M-1) and hydroxylated forms. The pharmacokinetic parameters of blonanserin and its N-desethyl metabolite are summarized below.
| Parameter | Blonanserin | N-desethyl blonanserin | Reference(s) |
| Elimination Half-life (t1/2) | 7.7 - 11.9 hours | 26.4 - 31.4 hours | |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | - | |
| Bioavailability | ~55% | - |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of Blonanserin and its metabolites.
Radioligand Competition Binding Assay
This in vitro assay is the standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of Blonanserin and its metabolites for various receptors.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2).
-
Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [3H]-Spiperone).
-
Test Compound: Unlabeled Blonanserin or its metabolites.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competition with serial dilutions of the test compound.
-
Incubation: Add the cell membranes, radioligand, and either buffer, non-specific agent, or test compound to the appropriate wells. Incubate to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Positron Emission Tomography (PET) for Receptor Occupancy
PET is a non-invasive in vivo imaging technique used to measure the occupancy of brain receptors by a drug.
Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by Blonanserin at clinically relevant doses.
Materials and Reagents:
-
PET Scanner.
-
Radiotracer: A positron-emitting ligand for the receptor of interest (e.g., [11C]-(+)-PHNO for D2/D3 receptors).
-
Human Subjects: Healthy volunteers or patients with schizophrenia.
Procedure:
-
Baseline Scan: A PET scan is performed before administration of Blonanserin to measure the baseline receptor availability (binding potential, BPND).
-
Drug Administration: A single dose of Blonanserin is administered to the subject.
-
Post-dose Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of the drug.
-
Image Acquisition and Analysis: Dynamic PET images are acquired. Regions of interest (ROIs) corresponding to brain areas with high (e.g., striatum for D2) and low (e.g., cerebellum as a reference region) receptor density are delineated.
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential of the radiotracer after drug administration compared to the baseline scan. The relationship between plasma drug concentration and receptor occupancy can be modeled to determine the EC50 (the plasma concentration required to achieve 50% receptor occupancy).
References
Synthesis and Chemical Characterization of Blonanserin C-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Blonanserin C-d8. Blonanserin C, also known as N-desethyl blonanserin, is the major active metabolite of the atypical antipsychotic drug Blonanserin.[1][2][3] The deuterated version, this compound, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in biological matrices.[4]
This document outlines a proposed synthetic pathway for this compound, based on established synthetic routes for Blonanserin and general deuteration methodologies. Furthermore, it details the essential analytical techniques for the chemical characterization and quantification of this isotopically labeled compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by modifying the final steps of the known synthesis of Blonanserin. A common method for synthesizing Blonanserin involves the condensation of a pyridin-2-one precursor with N-ethylpiperazine.[5] For the synthesis of this compound, a deuterated piperazine derivative is required.
A plausible synthetic route starts with the reaction of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one with a suitable activating agent, followed by condensation with a deuterated piperazine.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
-
Activation of the Pyridinone Intermediate : 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) to form the 2-chloro intermediate, 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.
-
Condensation with Deuterated Piperazine : The 2-chloro intermediate is then condensed with piperazine-d8. This reaction is typically carried out in a high-boiling point solvent like dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate.
-
Purification : The crude product is purified using column chromatography or recrystallization to yield this compound of high purity.
Chemical Characterization and Quantification
The chemical characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of Blonanserin C and its deuterated internal standard in biological matrices.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis.
Detailed Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation : A simple protein precipitation method is commonly used for plasma samples.
-
Chromatographic Separation : Separation is typically achieved on a C8 or C18 reversed-phase column.
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Table 1: LC-MS/MS Parameters for the Analysis of Blonanserin C and this compound
| Parameter | Blonanserin C (N-desethyl blonanserin) | This compound (Internal Standard) | Reference |
| Precursor Ion (m/z) | 340.15 | 348.15 | |
| Product Ion (m/z) | 297.05 | 302.05 | |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | |
| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | |
| Retention Time | ~2.95 min | ~2.93 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of this compound and to determine the positions and extent of deuterium incorporation.
-
¹H NMR : The ¹H NMR spectrum of this compound is expected to be similar to that of Blonanserin C, but with the absence of signals corresponding to the protons on the deuterated positions of the piperazine ring.
-
¹³C NMR : The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will be observed as multiplets due to carbon-deuterium coupling.
-
²H NMR : A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical environment.
Table 2: Key Physicochemical Properties of Blonanserin and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Blonanserin | C₂₃H₃₀FN₃ | 367.51 | |
| Blonanserin C | C₂₁H₂₆FN₃ | 339.46 | |
| Blonanserin-d8 | C₂₃H₂₂D₈FN₃ | 375.55 | |
| This compound | C₂₁H₁₈D₈FN₃ | ~347.51 | Inferred |
Conclusion
The synthesis and chemical characterization of this compound are fundamental for its use as an internal standard in preclinical and clinical research. While a detailed published synthesis protocol for this specific deuterated metabolite is not available, a scientifically sound synthetic route can be proposed based on existing knowledge of Blonanserin synthesis. The characterization and quantification are reliably achieved through a combination of LC-MS/MS and NMR spectroscopy, ensuring the accuracy and precision of bioanalytical methods. This guide provides researchers and drug development professionals with the necessary information to produce and utilize this compound effectively in their studies.
References
- 1. Blonanserin C | 132811-84-8 | Benchchem [benchchem.com]
- 2. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN102887856B - Method for synthesizing Blonanserin - Google Patents [patents.google.com]
In-Depth Technical Guide on the Physicochemical Properties of Blonanserin C-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Blonanserin C-d8, a deuterated analog of a major metabolite of the atypical antipsychotic, Blonanserin. Given the limited availability of data for this compound, this guide also includes relevant information for its non-deuterated counterpart, Blonanserin C, and the parent compound, Blonanserin, to provide a broader context for research and development.
Blonanserin C, also known as N-desethyl blonanserin, is a significant metabolite of Blonanserin and is also considered a process-related impurity during the synthesis of the parent drug.[1] The deuterated form, this compound, is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of the measurement of Blonanserin and its metabolites in biological matrices.
Physicochemical and Molecular Properties
The following tables summarize the available quantitative data for this compound, Blonanserin C, and the parent compound, Blonanserin.
Table 1: Molecular Properties
| Property | This compound | Blonanserin C | Blonanserin (Parent Compound) |
| Molecular Formula | C21H18D8FN3[2] | C21H26FN3[1][3] | C23H30FN3[4] |
| Molecular Weight | 347.50 g/mol | 339.4 g/mol | 367.5 g/mol |
| IUPAC Name | Not Available | 4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
| CAS Number | Not Available | 132811-84-8 | 132810-10-7 |
Table 2: Physicochemical Properties
| Property | This compound | Blonanserin C | Blonanserin (Parent Compound) |
| Melting Point | Not Available | 148 °C | 123-126 °C |
| logP | Not Available | 4.7 | 5.266 |
| pKa (Strongest Basic) | Not Available | Not Available | 7.97 |
| Polar Surface Area | Not Available | Not Available | 19.7 Ų |
| Solubility | 10 mM in DMSO | Not Available | Sparingly soluble in methanol and ethanol; practically insoluble in water; ≥9.2 mg/mL in DMSO |
Signaling Pathways
This compound is expected to have a pharmacological profile similar to its parent compound, Blonanserin. Blonanserin is an atypical antipsychotic that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also exhibits high affinity for the dopamine D3 receptor. Its low affinity for other receptors, such as muscarinic, adrenergic, and histaminic receptors, is thought to contribute to its favorable side-effect profile. The antagonism of D2 and 5-HT2A receptors is a key mechanism for its antipsychotic effects, addressing both the positive and negative symptoms of schizophrenia.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods. The following is a representative protocol for the quantification of Blonanserin and its metabolites in plasma, synthesized from published research.
Protocol: LC-MS/MS Analysis of Blonanserin and Metabolites in Plasma
This protocol is adapted from methodologies described for the analysis of Blonanserin and N-desethyl blonanserin (Blonanserin C).
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add a known concentration of the internal standard (this compound).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: A mixture of methanol and water (e.g., 75:25, v/v) with an additive like 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient: A suitable gradient is run to separate the analytes from the matrix components.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Blonanserin: m/z 368.10 ⟶ 296.90
-
N-desethyl blonanserin (Blonanserin C): m/z 340.15 ⟶ 297.05
-
N-desethyl blonanserin-d8 (this compound): m/z 348.15 ⟶ 302.05
-
-
The collision energy and other instrument parameters should be optimized for each analyte to achieve maximum sensitivity.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Safety and Handling
Conclusion
This compound is a critical tool for researchers in pharmacokinetics and drug metabolism studies involving Blonanserin. While a complete physicochemical profile for this specific deuterated metabolite is not yet publicly available, the data for its non-deuterated analog and the parent compound provide a strong foundation for its application in a research setting. The primary utility of this compound lies in its role as an internal standard, where its chemical similarity to the analyte of interest and its distinct mass allow for highly accurate and precise quantification in complex biological matrices. Researchers should refer to the safety information for Blonanserin and handle this compound with appropriate care in a laboratory setting.
References
Blonanserin C-d8: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Blonanserin C-d8, the deuterated stable isotope-labeled internal standard for N-desethyl blonanserin, in the accurate quantification of the atypical antipsychotic blonanserin and its primary active metabolite. This document provides detailed experimental protocols, comprehensive quantitative data, and visual representations of key biological and analytical processes to support its use in pharmacokinetic studies and other bioanalytical applications.
Introduction to Blonanserin and the Need for a Stable Isotope-Labeled Internal Standard
Blonanserin is a novel antipsychotic agent that functions as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desethyl blonanserin, also known as Blonanserin C.[3][4] Accurate and precise quantification of both blonanserin and Blonanserin C in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. These standards, being chemically identical to the analyte, co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly accurate and precise results. This compound (N-desethyl blonanserin-d8) and Blonanserin-d8 are therefore invaluable tools for researchers in this field.
Chemical Structures
Below are the chemical structures of Blonanserin, its metabolite Blonanserin C (N-desethyl blonanserin), and their corresponding deuterated internal standards.
Figure 1: Chemical Structures
| Compound | Chemical Structure |
| Blonanserin | |
| Blonanserin C (N-desethyl blonanserin) | |
| Blonanserin-d8 | |
| This compound (N-desethyl blonanserin-d8) |
Mechanism of Action: Signaling Pathway
Blonanserin exerts its antipsychotic effects primarily through the blockade of postsynaptic dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[4] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia. The following diagram illustrates this simplified signaling pathway.
Experimental Protocols
This section details a validated LC-MS/MS method for the simultaneous quantification of blonanserin and N-desethyl blonanserin in plasma using N-desethyl blonanserin-d8 as the internal standard.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (N-desethyl blonanserin-d8 at 20 ng/mL).
-
Vortex for 1 minute.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC-30AD or equivalent |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic: 15% A, 85% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Run Time | 4 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Shimadzu LCMS-8040 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Blonanserin | 368.10 | 296.90 |
| N-desethyl blonanserin (Blonanserin C) | 340.15 | 297.05 |
| N-desethyl blonanserin-d8 (this compound) | 348.15 | 302.05 |
The workflow for this analytical method is depicted in the diagram below.
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. This section summarizes key validation parameters from a study employing this internal standard.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Blonanserin | 0.1 - 100.0 | > 0.99 | 0.1 |
| N-desethyl blonanserin | 0.1 - 100.0 | > 0.99 | 0.1 |
Table 5: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Blonanserin | 0.3 (Low) | 5.8 | -3.3 | 4.5 | -2.7 |
| 30.0 (Medium) | 3.1 | 1.7 | 2.9 | 2.3 | |
| 75.0 (High) | 2.5 | -0.5 | 2.1 | -0.9 | |
| N-desethyl blonanserin | 0.3 (Low) | 6.2 | -2.9 | 5.1 | -2.1 |
| 30.0 (Medium) | 3.5 | 2.1 | 3.3 | 2.8 | |
| 75.0 (High) | 2.8 | -0.8 | 2.4 | -1.2 |
Table 6: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Blonanserin | 0.3 (Low) | 87.1 | 98.5 |
| 30.0 (Medium) | 89.4 | 101.2 | |
| 75.0 (High) | 91.4 | 102.8 | |
| N-desethyl blonanserin | 0.3 (Low) | 92.6 | 99.1 |
| 30.0 (Medium) | 94.1 | 101.8 | |
| 75.0 (High) | 95.4 | 103.5 | |
| N-desethyl blonanserin-d8 | 20.0 | 90.5 | 100.7 |
Application in a Pharmacokinetic Study
The validated method described above was successfully applied to a pharmacokinetic study in rats following a single subcutaneous injection of a blonanserin formulation. The use of N-desethyl blonanserin-d8 as the internal standard ensured the generation of high-quality data, enabling the accurate characterization of the pharmacokinetic profiles of both blonanserin and its active metabolite.
Table 7: Key Pharmacokinetic Parameters in Rats
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₉₆ (ng·h/mL) |
| Blonanserin | 16.23 | 3.38 | 434.98 |
| N-desethyl blonanserin | 0.88 | 10.10 | 27.54 |
Conclusion
This compound (N-desethyl blonanserin-d8) is an essential tool for the accurate and precise quantification of blonanserin and its major active metabolite in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, ensuring the reliability of pharmacokinetic and other bioanalytical data. The detailed protocols and comprehensive validation data presented in this guide underscore the robustness of methods employing this compound, making it a cornerstone for researchers and scientists in the field of drug development and analysis.
References
Preliminary in vivo pharmacokinetic studies of Blonanserin C-d8
An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Blonanserin, Featuring the Role of Deuterated Analogs
Introduction
Blonanserin is a novel second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia.[1] It exhibits a unique pharmacological profile, acting as a potent antagonist for dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₂ₐ receptors.[1][2][3] This mechanism of action is thought to contribute to its efficacy in managing both the positive and negative symptoms of schizophrenia, with a potentially improved side-effect profile compared to older antipsychotics, particularly concerning extrapyramidal symptoms and sedation.[1]
The in vivo pharmacokinetic profile of blonanserin has been characterized by rapid absorption and significant metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Key metabolites, such as N-desethyl blonanserin, are also pharmacologically active. Understanding the absorption, distribution, metabolism, and excretion (ADME) of blonanserin is critical for optimizing dosing regimens and ensuring patient safety.
This technical guide provides a comprehensive overview of preliminary in vivo pharmacokinetic studies of blonanserin. While specific studies focusing on "Blonanserin C-d8" as the primary therapeutic agent are not prominent in the literature, deuterated analogs, including N-desethyl blonanserin-d₈ and blonanserin-d₅, play a crucial role as internal standards in the bioanalytical methods used to quantify blonanserin and its metabolites in biological matrices. This guide will detail the experimental protocols for these pharmacokinetic studies, present quantitative data in a structured format, and illustrate key processes through diagrams.
Pharmacokinetic Data
The pharmacokinetic parameters of blonanserin have been investigated in various populations and under different conditions. The following tables summarize key quantitative data from studies in healthy Chinese and Japanese volunteers.
Table 1: Pharmacokinetic Parameters of Blonanserin in Healthy Chinese Volunteers (Multiple Doses)
| Parameter | 4 mg (twice daily) |
| tₘₐₓ (h) | 1.48 ± 0.69 |
| t₁/₂ (h) | 12.98 ± 3.35 |
| AUCₛₛ (ng·h·L⁻¹) | 3933.00 ± 1005.96 |
| AUC₀₋∞ (ng·h·L⁻¹) | 8160.18 ± 2173.64 |
| ρₐᵥ (ng·L⁻¹) | 327.75 ± 83.83 |
Data presented as mean ± standard deviation. AUCₛₛ: Area under the curve at steady state; AUC₀₋∞: Area under the curve from time zero to infinity; t₁/₂: Elimination half-life; tₘₐₓ: Time to reach maximum concentration; ρₐᵥ: Average plasma concentration.
Table 2: Effect of a High-Fat Meal on Blonanserin Pharmacokinetics in Healthy Chinese Subjects (4 mg Single Dose)
| Parameter | Fasting | Fed (High-Fat Meal) | Fold Increase |
| Cₘₐₓ (pg/mL) | 216.33 ± 151.94 | 992.10 ± 479.62 (approx.) | 5.23 |
| AUC₀₋ₜ (pg·h/mL) | 1663.87 ± 995.26 | 7258.58 ± 2732.82 (approx.) | 4.77 |
| AUC₀₋∞ (pg·h/mL) | 1759.97 ± 1045.81 | 7796.34 ± 3037.15 (approx.) | 4.82 |
| t₁/₂ (h) | 16.58 | 21.84 | 1.32 |
| tₘₐₓ (h) | - | Delayed by 1.75 h | - |
Data presented as mean ± standard deviation. Cₘₐₓ: Maximum plasma concentration; AUC₀₋ₜ: Area under the curve from time zero to the last measurable concentration.
Table 3: Pharmacokinetic Parameters of Blonanserin After Single Fasting Doses in Healthy Chinese Males
| Parameter | 4 mg Dose | 8 mg Dose |
| t₁/₂ (h) | 7.7 | 11.9 |
Data presented as mean.
Experimental Protocols
The determination of blonanserin's pharmacokinetic profile relies on sensitive and specific bioanalytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards are essential for achieving accurate and precise quantification.
Bioanalytical Method for Blonanserin and its Metabolites
A common methodology for quantifying blonanserin and its active metabolite, N-desethyl blonanserin, in plasma is detailed below.
-
Sample Preparation:
-
Plasma samples are thawed from storage (typically -80°C).
-
A simple protein precipitation step is performed. An internal standard solution, containing a deuterated analog such as N-desethyl blonanserin-d₈, is added to the plasma sample.
-
A precipitating agent (e.g., acetonitrile) is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
-
-
Chromatographic Separation (HPLC):
-
The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is achieved on a C18 analytical column (e.g., Agilent Eclipse Plus C18, 4.6 × 100 mm, 3.5 μm).
-
A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium formate) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The column temperature is maintained at a constant temperature, for instance, 35°C.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The analytes are detected using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for blonanserin, its metabolites, and the deuterated internal standard. For example:
-
Blonanserin: m/z 368.10 → 296.90
-
N-desethyl blonanserin: m/z 340.15 → 297.05
-
N-desethyl blonanserin-d₈ (Internal Standard): m/z 348.15 → 302.05
-
-
In Vivo Study Design (Rat Model)
Pharmacokinetic studies in animal models, such as Sprague-Dawley rats, are crucial for preliminary assessment.
-
Animal Housing and Acclimatization: Rats are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and are allowed to acclimatize before the study.
-
Drug Administration: Blonanserin is administered to the rats, often via a specific route being studied (e.g., oral gavage, intravenous injection, or as a novel formulation like a thermosensitive gel).
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points post-dosing (e.g., via the tail vein).
-
Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -80°C) until analysis by the LC-MS/MS method described above.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters like AUC, Cₘₐₓ, tₘₐₓ, and t₁/₂.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of blonanserin.
Caption: Workflow of a Blonanserin in vivo pharmacokinetic study.
Metabolic Pathway of Blonanserin
Blonanserin undergoes extensive metabolism in the liver, primarily catalyzed by CYP3A4.
Caption: Primary metabolic pathways of Blonanserin via CYP3A4.
Discussion
The pharmacokinetic data consistently show that blonanserin is rapidly absorbed after oral administration, with Tₘₐₓ values typically occurring within 1.5 to 2 hours. The elimination half-life varies depending on the dose, ranging from approximately 7.7 to 12 hours for single doses.
A significant factor influencing blonanserin's pharmacokinetics is the presence of food. Studies have demonstrated that co-administration with a high-fat meal can increase the bioavailability of blonanserin by approximately 5-fold. This food effect is substantial and highlights the importance of consistent administration with respect to meals to minimize pharmacokinetic variability.
Metabolism is a key determinant of blonanserin's disposition. The primary enzyme responsible for its biotransformation is CYP3A4, which leads to the formation of several metabolites, including the active N-desethyl blonanserin. The use of potent CYP3A4 inhibitors or inducers could therefore significantly alter blonanserin plasma concentrations, a crucial consideration for potential drug-drug interactions.
The successful application of sensitive LC-MS/MS methods is fundamental to these pharmacokinetic investigations. The use of stable isotope-labeled internal standards, such as Blonanserin-d₅ or N-desethyl blonanserin-d₈, is critical for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the quantitative results.
Conclusion
Preliminary in vivo studies reveal that blonanserin is an orally active antipsychotic with rapid absorption and a half-life that supports twice-daily dosing. Its pharmacokinetics are characterized by a significant food effect, with high-fat meals dramatically increasing bioavailability. The metabolism of blonanserin is primarily mediated by CYP3A4, leading to active metabolites. Accurate characterization of blonanserin's pharmacokinetic profile has been made possible through robust bioanalytical methods that rely on deuterated analogs as internal standards. These findings are essential for guiding the clinical use of blonanserin and for the design of future studies, including those in special populations or evaluating potential drug interactions.
References
- 1. Blonanserin - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic Evaluation of Blonanserin Transdermal Patch: Population Analysis and Simulation of Plasma Concentration and Dopamine D2 Receptor Occupancy in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability and Pathways of Blonanserin C-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic stability and biotransformation pathways of Blonanserin, with a specific focus on the potential implications of deuteration in the Blonanserin C-d8 analogue. Due to the limited publicly available data on this compound, this document leverages extensive information on the parent compound, Blonanserin, to infer the metabolic profile of its deuterated counterpart.
Introduction to Blonanserin and the Rationale for Deuteration
Blonanserin is an atypical antipsychotic agent that exhibits antagonist activity at dopamine D2, D3, and serotonin 5-HT2A receptors.[1] It is primarily used in the treatment of schizophrenia. The modification of drug candidates through deuterium substitution is a strategic approach in medicinal chemistry aimed at improving pharmacokinetic properties. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may result in a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially leading to an extended half-life and improved safety and efficacy profiles. This compound is a deuterated analogue of Blonanserin C.
Metabolic Pathways of Blonanserin
The metabolism of Blonanserin is primarily hepatic and is mediated to a large extent by the cytochrome P450 enzyme CYP3A4.[2][3] The main metabolic transformations include N-deethylation of the piperazine ring, hydroxylation of the cyclooctane ring, and N-oxidation of the piperazine ring.[2][3]
The major metabolites identified are:
-
M-1 (N-deethylated blonanserin): This metabolite is formed through the removal of the ethyl group from the piperazine moiety. M-1 has been shown to be pharmacologically active, although to a lesser degree than the parent drug.
-
M-3 (7- and 8-hydroxylated blonanserin): Hydroxylation of the cyclooctane ring results in these active metabolites, which also exhibit lower pharmacological activity compared to Blonanserin.
-
M2 (N-oxide form): This metabolite is formed through the oxidation of a nitrogen atom in the piperazine ring.
The N-deethylated and hydroxylated metabolites are considered active.
Figure 1: Primary metabolic pathways of Blonanserin.
Potential Impact of C-d8 Deuteration on Metabolic Stability
The substitution of hydrogen with deuterium at this position would be expected to slow the rate of N-deethylation due to the greater bond energy of the C-D bond compared to the C-H bond. This could lead to:
-
Increased Metabolic Stability: A reduced rate of N-deethylation would likely result in a longer metabolic half-life for this compound compared to its non-deuterated counterpart.
-
Altered Metabolite Profile: A decrease in the formation of the N-deethylated metabolite (M-1) could potentially lead to a greater proportion of the dose being metabolized through the alternative pathways of hydroxylation and N-oxidation.
-
Improved Pharmacokinetic Profile: A longer half-life could translate to less frequent dosing and more stable plasma concentrations, potentially improving patient compliance and therapeutic outcomes.
It is important to note that the effects of deuteration can be variable and are not always predictable without empirical data.
Quantitative Data on Blonanserin Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for the non-deuterated Blonanserin. This data provides a baseline for understanding the disposition of the parent compound.
| Parameter | Value | Species | Notes |
| Elimination Half-life (t½) | 7.7 - 11.9 hours | Human | Dose-dependent |
| Metabolite M1 (N-deethylated) t½ | 26.4 - 31.4 hours | Human | |
| Metabolite M2 (N-oxide) t½ | 1.2 - 1.3 hours | Human | |
| Primary Metabolizing Enzyme | CYP3A4 | Human |
This table represents data for non-deuterated Blonanserin. Specific quantitative data for this compound is not publicly available.
Experimental Protocols for In Vitro Metabolic Stability Assessment
The following provides a generalized methodology for assessing the metabolic stability of a compound like this compound in vitro.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Control compound (a compound with known metabolic stability)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Experimental Workflow:
Figure 2: Workflow for in vitro metabolic stability assay.
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing this compound (at a specified concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) to stop enzymatic activity.
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the concentration of the remaining this compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).
-
This protocol provides a fundamental framework for assessing the metabolic stability of this compound and for comparing its metabolic profile to that of the non-deuterated parent compound. The results of such studies would be crucial for understanding the potential pharmacokinetic advantages of this deuterated analogue.
References
Blonanserin C-d8: An In-depth Technical Guide on Safety, Handling, and MSDS
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It functions as a potent antagonist of dopamine D2, D3, and serotonin 5-HT2A receptors.[1][3][4] Blonanserin C, also known as N-desethyl blonanserin, is a major active metabolite of Blonanserin, formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4. Blonanserin C-d8 is the deuterium-labeled analogue of Blonanserin C. Deuterated compounds like this compound are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, where they serve as internal standards for quantitative analysis by mass spectrometry. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled endogenous or administered compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Blonanserin, Blonanserin C, and the calculated properties for this compound.
| Property | Blonanserin | Blonanserin C (N-desethyl blonanserin) | This compound |
| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 4-(4-fluorophenyl)-2-(piperazin-1-yl-d8)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
| CAS Number | 132810-10-7 | 132811-84-8 | Not available |
| Molecular Formula | C23H30FN3 | C21H26FN3 | C21H18D8FN3 |
| Molecular Weight | 367.51 g/mol | 339.46 g/mol | Approx. 347.51 g/mol |
| Appearance | White to off-white powder | Solid form | Assumed to be a solid |
| Melting Point | 123 - 127 °C | Not available | Not available |
| Solubility | Soluble in Ethanol (15 mg/ml) and DMSO (30 mg/ml) | Not available | Not available |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Store at 2 - 8 °C | Recommended to store under the same conditions as Blonanserin. |
Safety and Hazard Information
The hazard information for this compound is extrapolated from the MSDS of Blonanserin. Users should handle the compound as if it possesses similar hazards.
Hazard Identification
-
Classification: Acute toxicity, Oral (Category 4), Harmful if swallowed. May cause long-lasting harmful effects to aquatic life.
-
GHS Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H413: May cause long-lasting harmful effects to aquatic life.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Data
The toxicological data for Blonanserin is provided as a reference.
| Metric | Value | Species | Reference |
| Acute Oral LD50 | >500 mg/kg | Mouse | |
| Primary Irritant Effect (Skin) | No irritant effect | ||
| Primary Irritant Effect (Eye) | No irritating effect |
Handling and Personal Protection
Safe Handling Procedures
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Experimental Protocols
Generalized Protocol for Use as an Internal Standard in LC-MS/MS
This protocol provides a general framework for using this compound as an internal standard for the quantification of Blonanserin C in biological matrices.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This is the primary stock solution.
-
Store the stock solution at -20°C or below.
-
-
Preparation of Working Internal Standard Solution:
-
Dilute the primary stock solution with the appropriate solvent to a working concentration (e.g., 100 ng/mL). The optimal concentration will depend on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.
-
-
Sample Preparation:
-
Thaw the biological samples (e.g., plasma, urine) to room temperature.
-
To a fixed volume of the sample (e.g., 100 µL), add a precise volume of the working internal standard solution (e.g., 10 µL).
-
Vortex the mixture for 30 seconds.
-
Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex again for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the prepared sample supernatant onto the LC-MS/MS system.
-
The chromatographic conditions (column, mobile phase, gradient) should be optimized to achieve good separation of Blonanserin C from other matrix components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Blonanserin C and this compound need to be determined by direct infusion of the individual compounds. For example, a published method used m/z 340.15 → 297.05 for N-desethyl blonanserin and m/z 348.15 → 302.05 for N-desethyl blonanserin-d8.
-
Quantification is achieved by calculating the peak area ratio of the analyte (Blonanserin C) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Visualizations
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Blonanserin Metabolism to Blonanserin C
Caption: Metabolic pathway of Blonanserin to Blonanserin C.
References
- 1. Blonanserin - Wikipedia [en.wikipedia.org]
- 2. Blonaserin | PPTX [slideshare.net]
- 3. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 4. Long-Term Safety and Efficacy of Blonanserin Oral Tablet in Adolescents with Schizophrenia: A 52-Week, Multicenter, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Literature Review on the Applications of Deuterated Blonanserin Analogues
This technical guide provides an in-depth review of the applications of deuterated analogues of Blonanserin C (N-desethyl blonanserin), primarily focusing on N-desethyl blonanserin-d8. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis and pharmacokinetic studies of blonanserin.
Introduction to Blonanserin and its Deuterated Analogues
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] It acts as a potent antagonist for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3] The metabolism of blonanserin primarily occurs via the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, with N-desethyl blonanserin (also known as Blonanserin C) being a major metabolite.
In pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Deuterated compounds, such as N-desethyl blonanserin-d8, serve as ideal internal standards in mass spectrometry-based assays due to their similar chemical and physical properties to the analyte, while being distinguishable by their mass.
Core Application: Internal Standard in Bioanalytical Methods
The primary application of deuterated Blonanserin C is as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the simultaneous quantification of blonanserin and its metabolite, N-desethyl blonanserin, in biological matrices such as plasma. The use of a deuterated internal standard helps to correct for variability during sample preparation and instrumental analysis, thereby enhancing the method's specificity and accuracy.
Quantitative Data from Bioanalytical Methods
The following tables summarize the quantitative data from various studies that have utilized deuterated N-desethyl blonanserin as an internal standard.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Study 1 | Study 2 |
| Chromatography Column | Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) | Waters XBridge C8 (4.6 × 150 mm, 3.5 µm) |
| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | 10 mM ammonium formate and 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | 0.1% formic acid in methanol |
| Flow Rate | 0.5 mL/min | Not Specified |
| Column Temperature | 35°C | Not Specified |
| Retention Time (Blonanserin) | 3.01 min | Not Specified |
| Retention Time (N-desethyl blonanserin) | 2.95 min | Not Specified |
| Retention Time (IS: N-desethyl blonanserin-d8) | 2.93 min | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Study 1 | Study 2 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Blonanserin) | m/z 368.10 ⟶ 296.90 | Not Specified |
| MRM Transition (N-desethyl blonanserin) | m/z 340.15 ⟶ 297.05 | Not Specified |
| MRM Transition (IS: N-desethyl blonanserin-d8) | m/z 348.15 ⟶ 302.05 | Not Specified |
Table 3: Method Validation and Pharmacokinetic Data
| Parameter | Study 1 (Rat Plasma) | Study 2 (Human Plasma) |
| Linearity Range (Blonanserin) | 0.1–100.0 ng/mL | 0.012–5.78 ng/mL |
| Linearity Range (N-desethyl blonanserin) | 0.1–100.0 ng/mL | 0.023–11.57 ng/mL |
| Lower Limit of Quantification (LLOQ) - Blonanserin | 0.1 ng/mL | 0.012 ng/mL |
| Lower Limit of Quantification (LLOQ) - N-desethyl blonanserin | 0.1 ng/mL | 0.023 ng/mL |
| Blonanserin Cmax (Subcutaneous, 2.25 mg/kg) | 16.23 ng/mL | Not Applicable |
| Blonanserin tmax (Subcutaneous, 2.25 mg/kg) | 3.38 h | Not Applicable |
| Blonanserin AUC0–96 h (Subcutaneous, 2.25 mg/kg) | 434.98 ng·h/mL | Not Applicable |
| N-desethyl blonanserin Cmax (Subcutaneous, 2.25 mg/kg) | 0.88 ng/mL | Not Applicable |
| N-desethyl blonanserin tmax (Subcutaneous, 2.25 mg/kg) | 10.10 h | Not Applicable |
| N-desethyl blonanserin AUC0–96 h (Subcutaneous, 2.25 mg/kg) | 27.54 ng·h/mL | Not Applicable |
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of blonanserin and its metabolites from plasma samples.
-
To a 100 µL aliquot of plasma sample, add the internal standard solution (N-desethyl blonanserin-d8).
-
Add a protein precipitating agent, such as acetonitrile or methanol.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant and inject a portion into the HPLC-MS/MS system for analysis.
HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are performed according to the parameters outlined in Tables 1 and 2. The use of a deuterated internal standard allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard.
Visualizations
Putative Synthesis of N-desethyl blonanserin-d8
While the exact synthesis of N-desethyl blonanserin-d8 is not detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on the known synthesis of blonanserin. This would likely involve the use of deuterated starting materials or reagents.
References
Investigating the Isotopic Purity of Blonanserin C-d8 Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to investigate the isotopic purity of Blonanserin C-d8, a deuterated analog of a key metabolite of the atypical antipsychotic Blonanserin. Ensuring the isotopic purity of such standards is critical for their application in pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. This document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to Blonanserin and its Deuterated Analogs
Blonanserin is an atypical antipsychotic that exerts its therapeutic effects through potent antagonism of dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2] It is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to several metabolites, including N-desethyl blonanserin, also known as Blonanserin C.[1][3] Blonanserin C is a major active metabolite of Blonanserin.
Deuterated standards, such as this compound (N-desethyl blonanserin-d8), are invaluable tools in drug development and research.[4] The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to its non-deuterated counterpart but has a higher mass. This property makes deuterated compounds ideal for use as internal standards in mass spectrometry-based quantitative analysis, as they co-elute with the analyte of interest and can correct for variations in sample preparation and instrument response.
The utility of a deuterated standard is directly dependent on its isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium atoms. The presence of isotopologues with fewer deuterium atoms (e.g., d7, d6) can interfere with quantitative accuracy. Therefore, rigorous assessment of isotopic purity is a crucial quality control step.
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated standard is typically determined by mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy. The data below is presented as a representative example of an isotopic purity analysis for a batch of this compound. Actual values may vary between different batches and suppliers. One supplier notes a chemical purity of 99.0% for N-desethyl blonanserin-d8.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d8 | 98.5 |
| d7 | 1.2 |
| d6 | 0.2 |
| d5 | <0.1 |
| d0 (unlabeled) | <0.1 |
Table 2: Summary of Analytical Techniques for Isotopic Purity Assessment
| Technique | Principle | Information Provided |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides the relative abundance of different isotopologues (d0 to d8). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Confirms the positions of deuterium labeling and can be used for quantitative analysis of isotopic enrichment. |
Experimental Protocols
The following are detailed protocols for the two primary methods used to assess the isotopic purity of this compound.
Isotopic Purity Determination by Mass Spectrometry
This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic distribution of this compound.
Objective: To quantify the relative abundance of each isotopologue (d0 to d8) of this compound.
Materials:
-
This compound standard
-
Unlabeled Blonanserin C standard (for comparison)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
Prepare a similar working solution of unlabeled Blonanserin C.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to elute Blonanserin C (e.g., start with 95% A, ramp to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 100-500
-
Resolution: > 60,000 FWHM
-
Acquire data for both the this compound and unlabeled Blonanserin C samples.
-
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ for both unlabeled Blonanserin C (C₂₁H₂₅FN₃, expected m/z ~340.2082) and this compound (C₂₁H₁₇D₈FN₃, expected m/z ~348.2586).
-
For the this compound sample, extract the ion chromatograms for each of the expected isotopologues (d0 to d8).
-
Integrate the peak area for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
Isotopic Purity and Positional Analysis by NMR Spectroscopy
This protocol describes the use of ¹H and ²H NMR to confirm the positions of deuteration and to provide a quantitative measure of isotopic enrichment.
Objective: To verify the locations of deuterium atoms and to determine the overall isotopic enrichment of the this compound standard.
Materials:
-
This compound standard
-
Unlabeled Blonanserin C standard
-
NMR-grade solvent (e.g., DMSO-d6 or Chloroform-d)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in 0.6-0.7 mL of a suitable deuterated NMR solvent in an NMR tube.
-
Prepare a corresponding sample of unlabeled Blonanserin C for spectral comparison.
-
-
NMR Data Acquisition:
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples.
-
Pay close attention to the regions where proton signals are expected to be absent or significantly reduced in the this compound spectrum.
-
-
²H NMR:
-
Acquire a ²H (Deuterium) NMR spectrum for the this compound sample. This will directly show signals corresponding to the deuterium atoms.
-
-
-
Data Analysis:
-
¹H NMR:
-
Compare the ¹H NMR spectrum of this compound with that of the unlabeled standard.
-
The absence or significant reduction of proton signals at specific chemical shifts in the deuterated sample confirms the positions of deuterium labeling.
-
The small residual proton signals can be integrated relative to a non-deuterated portion of the molecule or an internal standard to estimate the isotopic enrichment at each labeled site.
-
-
²H NMR:
-
The chemical shifts in the ²H NMR spectrum should correspond to the chemical shifts of the protons they replaced in the ¹H NMR spectrum.
-
Integration of the signals in the ²H NMR spectrum can provide a quantitative measure of the relative amount of deuterium at each labeled position.
-
-
Blonanserin Signaling Pathways
Blonanserin's therapeutic action is primarily attributed to its antagonist effects on dopamine D2 and serotonin 5-HT2A receptors. Understanding these signaling pathways provides context for its pharmacological effects.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by Blonanserin blocks the downstream signaling cascade initiated by dopamine.
References
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Blonanserin in Human Plasma Using a Deuterated Internal Standard
Introduction
Blonanserin is a novel atypical antipsychotic agent effective in treating schizophrenia.[1] It exhibits a dual antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Accurate and sensitive quantification of Blonanserin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Blonanserin in human plasma. The use of a stable isotope-labeled internal standard, Blonanserin C-d8 (a deuterated analog of a Blonanserin metabolite), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method utilizes protein precipitation for simple and rapid sample preparation, followed by reversed-phase liquid chromatography for the separation of Blonanserin and its deuterated internal standard. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions for Blonanserin and this compound are selected to ensure high selectivity and sensitivity.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for Blonanserin analysis.
Materials and Reagents
-
Blonanserin reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (blank)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[3]
Detailed Protocols
Preparation of Stock and Working Solutions
-
Blonanserin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Blonanserin in 10 mL of methanol.[4]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Blonanserin stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The concentration of the this compound working solution should be optimized based on the expected analyte concentrations.
Sample Preparation
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Gradient Program | Optimized for separation (e.g., starting with 15% B, increasing to 85% B) |
| Run Time | Approximately 4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 3 |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Blonanserin | 368.1 | 296.9 | Optimized (e.g., 35) |
| This compound | 376.2 | 304.9 | Optimized (e.g., 35) |
Note: The specific collision energy should be optimized for the instrument used.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of Blonanserin and the internal standard.
-
Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels (low, medium, and high). The precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by the plasma matrix.
-
Recovery: The extraction recovery of Blonanserin and the internal standard from the plasma matrix should be consistent and reproducible.
-
Stability: The stability of Blonanserin in plasma should be assessed under various storage conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 4: Example of Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.012 |
| 0.5 | 0.058 |
| 1 | 0.115 |
| 5 | 0.575 |
| 10 | 1.150 |
| 50 | 5.750 |
| 100 | 11.500 |
Table 5: Example of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | 8.5 | -2.3 | 9.8 | -1.5 |
| LQC | 0.3 | 6.2 | 1.7 | 7.5 | 2.1 |
| MQC | 30 | 4.5 | -0.8 | 5.1 | -0.5 |
| HQC | 75 | 3.8 | 0.5 | 4.2 | 0.9 |
Conclusion
This application note provides a detailed protocol for a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of Blonanserin in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation procedure makes this method suitable for routine analysis in clinical and research settings. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a reliable tool for pharmacokinetic and therapeutic drug monitoring studies of Blonanserin.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Standard Operating Protocol for Blonanserin C-d8 in Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic agent with a high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, N-desethyl blonanserin (also known as Blonanserin C).[1][2] Blonanserin C-d8 is a deuterated form of N-desethyl blonanserin, designed for use as an internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, allowing for accurate quantification by correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, focusing on its application in drug metabolism studies and as a tool for the accurate quantification of Blonanserin's primary metabolite.
Data Presentation
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of Blonanserin and its active metabolite, N-desethyl blonanserin.
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A | Reference |
| Blonanserin | 0.142 | 0.494 | 0.812 | [1] |
| N-desethyl blonanserin (Blonanserin C) | Active, but several-fold lower than parent | Active | Active, but several-fold lower than parent |
LC-MS/MS Parameters for Quantification
For the quantification of Blonanserin and N-desethyl blonanserin using this compound as an internal standard, the following mass transitions (m/z) are typically used in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Blonanserin | 368.10 | 296.90 | |
| N-desethyl blonanserin (Blonanserin C) | 340.15 | 297.05 | |
| This compound (Internal Standard) | 348.15 | 302.05 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Blonanserin in Human Liver Microsomes
This protocol describes a typical experiment to study the metabolism of Blonanserin to N-desethyl blonanserin using human liver microsomes, followed by quantification using LC-MS/MS with this compound as an internal standard.
Materials:
-
Blonanserin
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Purified water
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Blonanserin (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in methanol.
-
Prepare working solutions of Blonanserin by diluting the stock solution with the incubation buffer (phosphate buffer) to achieve final concentrations ranging from approximately 0.1 to 100 µM.
-
Prepare the internal standard working solution by diluting the this compound stock solution with acetonitrile to a final concentration of approximately 20 ng/mL. This solution will be used for protein precipitation.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)
-
Phosphate buffer (to make up the volume)
-
Blonanserin working solution
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Protein Precipitation:
-
Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing the this compound internal standard (e.g., 2 volumes of ACN with IS).
-
Vortex the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Inject an appropriate volume of the supernatant onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Blonanserin, N-desethyl blonanserin, and the internal standard.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Use the mass transitions specified in the table above.
-
-
-
Data Analysis:
-
Quantify the concentration of N-desethyl blonanserin formed at each time point by creating a calibration curve using known concentrations of N-desethyl blonanserin spiked into a blank matrix and the constant concentration of the this compound internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate the calibration curve.
-
Protocol 2: CYP3A4 Inhibition Assay
This protocol outlines a method to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of a probe substrate, which is relevant given Blonanserin's metabolism by this enzyme.
Materials:
-
Test compound
-
CYP3A4-expressing human liver microsomes
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
Positive control inhibitor (e.g., ketoconazole)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for the probe substrate's metabolite
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock and working solutions of the test compound, positive control inhibitor, and probe substrate in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <0.5%).
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes, phosphate buffer, and either the test compound at various concentrations or the positive control inhibitor.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a time within the linear range of metabolite formation.
-
-
Sample Quenching and Processing:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in Protocol 1 (vortex, centrifuge, and transfer supernatant).
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
-
Visualizations
Caption: Metabolic pathway of Blonanserin to its active metabolite, N-desethyl blonanserin, mediated by CYP3A4.
Caption: Experimental workflow for an in vitro metabolism study of Blonanserin using this compound.
References
Application of Blonanserin C-d8 in Preclinical Microdialysis Studies
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic agent with a high affinity for dopamine D2/D3 and serotonin 5-HT2A receptors.[1][2][3][4][5] In preclinical and clinical research, understanding the pharmacokinetic and pharmacodynamic profile of a drug within the central nervous system (CNS) is crucial for its development. Microdialysis is a widely used technique to measure unbound drug concentrations in the extracellular fluid (ECF) of specific brain regions, providing valuable insights into drug delivery to the target site.
Blonanserin C-d8, a deuterated form of Blonanserin, serves as an invaluable tool in these studies. The substitution of hydrogen with deuterium atoms results in a stable, heavier isotope of the molecule. This mass difference allows for its use as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ensuring accurate and precise quantification of the parent drug, Blonanserin, in complex biological matrices like microdialysates. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable data.
This document provides detailed protocols for the application of this compound in preclinical microdialysis studies to quantify Blonanserin concentrations in the brain ECF of rodent models.
Signaling Pathway of Blonanserin
Blonanserin exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and D3 receptors, and serotonin 5-HT2A receptors. By blocking D2 and D3 receptors in the mesolimbic pathway, it is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Its antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.
Experimental Workflow for Microdialysis Study
The overall workflow for a preclinical microdialysis study involving Blonanserin and its deuterated internal standard involves several key stages, from animal surgery to data analysis.
Detailed Experimental Protocols
Animal Model and Surgical Procedure
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be housed individually in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region (e.g., prefrontal cortex or striatum) based on coordinates from a stereotaxic atlas.
-
Implant a guide cannula (e.g., CMA 12) just above the target region and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
-
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane) that extends into the target brain region.
-
Perfusion:
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at a constant flow rate, typically 1-2 µL/min.
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples for 1-2 hours (e.g., every 20 minutes) to ensure a stable baseline.
-
Administer Blonanserin via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage).
-
Continue collecting dialysate fractions at timed intervals for up to 6-8 hours post-dosing.
-
Store samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS
-
Sample Preparation:
-
Thaw microdialysate samples on ice.
-
To a 20 µL aliquot of each sample, standard, and quality control, add 5 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Perform protein precipitation by adding 100 µL of acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Blonanserin: Q1/Q3 (e.g., m/z 368.2 -> 155.1)
-
This compound: Q1/Q3 (e.g., m/z 376.2 -> 163.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Presentation
Quantitative data from these studies should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example Calibration Curve Data for Blonanserin in aCSF
| Concentration (ng/mL) | Blonanserin Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 255,000 | 0.00596 |
| 0.5 | 7,850 | 258,000 | 0.03043 |
| 1 | 15,900 | 261,000 | 0.06092 |
| 5 | 81,200 | 259,500 | 0.31291 |
| 10 | 165,000 | 263,000 | 0.62738 |
| 50 | 830,000 | 260,100 | 3.19108 |
| 100 | 1,680,000 | 262,500 | 6.39048 |
| Linearity (r²) | 0.9995 |
Table 2: Example Pharmacokinetic Parameters of Unbound Blonanserin in Rat Striatum ECF following a 3 mg/kg Subcutaneous Dose
| Parameter | Unit | Value (Mean ± SD, n=6) |
| Cmax | ng/mL | 15.8 ± 3.2 |
| Tmax | h | 1.0 ± 0.25 |
| AUC (0-t) | ng*h/mL | 75.4 ± 12.1 |
| T½ | h | 2.5 ± 0.6 |
Note: The data presented in Tables 1 and 2 are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The use of this compound as an internal standard in preclinical microdialysis studies coupled with LC-MS/MS provides a robust and reliable method for quantifying unbound Blonanserin concentrations in the brain ECF. This approach is essential for accurately characterizing the CNS pharmacokinetics of Blonanserin, understanding its brain distribution, and correlating target site concentrations with pharmacodynamic outcomes. The protocols outlined in this document provide a comprehensive framework for researchers to design and execute such studies, ultimately contributing to a better understanding of Blonanserin's neuropharmacology.
References
Application Notes and Protocols: Utilization of Radiolabeled Blonanserin in Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled blonanserin in positron emission tomography (PET) for the in vivo study of dopamine D2/D3 and serotonin 5-HT2A receptors. Blonanserin is an atypical antipsychotic with a high affinity for these receptors, making its radiolabeled analogues valuable tools for neuroscience research and psychiatric drug development.[1][2][3][4][5] While the specific use of a deuterated form, "Blonanserin C-d8," in PET is not documented in the reviewed literature, this document outlines the established applications and protocols for radiolabeled blonanserin (e.g., with Carbon-11) in PET imaging.
Introduction to Blonanserin and its Mechanism of Action
Blonanserin is an atypical antipsychotic used in the treatment of schizophrenia. Its therapeutic effects are attributed to its potent antagonism of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. This dual-action mechanism is thought to contribute to its efficacy in managing both the positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics. PET studies have been instrumental in determining the clinical dose-response relationship by quantifying receptor occupancy in the brain.
Signaling Pathways
Blonanserin's interaction with D2/D3 and 5-HT2A receptors modulates key intracellular signaling cascades. Understanding these pathways is crucial for interpreting PET imaging data in the context of drug action and pathophysiology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Blonanserin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 5. Striatal and extrastriatal dopamine D2 receptor occupancy by a novel antipsychotic, blonanserin: a PET study with [11C]raclopride and [11C]FLB 457 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Sample Preparation of Blonanserin
These application notes provide detailed methodologies for the preparation of biological samples for the quantitative analysis of Blonanserin, a novel antipsychotic agent. The protocols are intended for researchers, scientists, and drug development professionals working on pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research involving Blonanserin. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying drug levels in biological matrices.
A common challenge in bioanalysis is the presence of endogenous macromolecules like proteins, which can interfere with the analysis and damage analytical instrumentation. Therefore, effective sample preparation is crucial to remove these interferences and ensure accurate and reproducible results. This document outlines a widely used protein precipitation method for the extraction of Blonanserin and its metabolites from plasma samples.
Quantitative Data Summary
The following table summarizes the quantitative performance data of a validated LC-MS/MS method for the analysis of Blonanserin and its active metabolite, N-desethyl blonanserin, in rat plasma using a protein precipitation sample preparation method.[1][2] N-desethyl blonanserin-d8 is utilized as the internal standard (IS) to ensure accuracy and precision.[1][2]
| Parameter | Blonanserin | N-desethyl blonanserin | Reference |
| Linearity Range | 0.1–100.0 ng/mL | 0.1–100.0 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | |
| Intra-day Precision (RSD%) | < 7.5% | < 7.5% | |
| Inter-day Precision (RSD%) | < 7.5% | < 7.5% | |
| Extraction Recovery | > 85% | > 85% | |
| Matrix Effect | Not significant | Not significant |
Experimental Protocols
This section provides a detailed protocol for the protein precipitation method for extracting Blonanserin from plasma samples. This method is favored for its simplicity, speed, and cost-effectiveness compared to more complex techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Materials and Reagents:
-
Blank plasma
-
Blonanserin and N-desethyl blonanserin reference standards
-
N-desethyl blonanserin-d8 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ammonium formate
-
Formic acid
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 20,000 x g
-
LC-MS/MS system
Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of Blonanserin (1 mg/mL), N-desethyl blonanserin (1 mg/mL), and the internal standard (IS), N-desethyl blonanserin-d8 (0.1 mg/mL), in a 50:50 (v/v) mixture of methanol and water.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to appropriate concentrations for spiking into blank plasma.
-
Calibration Standards and QC Samples: Spike blank rat plasma with the working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 2.0, 10.0, 50.0, 80.0, and 100.0 ng/mL for Blonanserin and N-desethyl blonanserin) and for quality control samples at low, medium, and high concentrations. The internal standard concentration should be kept constant (e.g., 20 ng/mL).
Sample Preparation Protocol: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, QC, or unknown sample).
-
Add 20 µL of the internal standard working solution (e.g., 100.0 ng/mL N-desethyl blonanserin-d8) to the plasma sample and vortex for 5 seconds.
-
Add 500 µL of acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 20,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Analytical Method:
-
LC Column: Agilent Eclipse Plus C18 column (4.6 × 100 mm, 3.5 μm).
-
Mobile Phase A: Methanol/water (75:25, v/v) with 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic with a ratio of Mobile Phase A to Mobile Phase B of 15:85.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Blonanserin: m/z 368.10 → 296.90.
-
N-desethyl blonanserin: m/z 340.15 → 297.05.
-
N-desethyl blonanserin-d8 (IS): m/z 348.15 → 302.05.
-
Visualizations
The following diagrams illustrate the experimental workflow for the biological sample preparation of Blonanserin.
Caption: Protein Precipitation Workflow for Blonanserin Analysis.
Caption: LC-MS/MS Analytical Workflow.
References
Application Notes and Protocols for Blonanserin C-d8 Solution Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic used in the treatment of schizophrenia.[1] Deuterated analogs of pharmaceutical compounds, such as Blonanserin C-d8, are critical internal standards for pharmacokinetic and metabolic studies, providing high accuracy in quantitative analysis by mass spectrometry. The stability and integrity of these deuterated standards are paramount for generating reliable and reproducible data.
This document provides detailed protocols and application notes on the stability and long-term storage of this compound solutions. While specific quantitative stability data for this compound is not extensively available in public literature, the following recommendations are based on best practices for the storage of deuterated compounds and the known stability profile of the parent compound, Blonanserin.
Data Presentation: Stability of Blonanserin
The following table summarizes the known stability of Blonanserin under various conditions. This data can serve as a valuable reference for designing stability studies for this compound, as the deuterated form is expected to have a similar or slightly more stable chemical profile.
| Condition | Matrix/Solvent | Temperature | Duration | Stability Outcome | Reference |
| Short-Term | Plasma | Room Temperature | 24 hours | Stable | [2] |
| Freeze-Thaw | Plasma | -20°C to Room Temp. | 5 cycles | Stable | |
| Freeze-Thaw | Plasma | -80°C to Room Temp. | 3 cycles | Stable | [2] |
| Autosampler | Processed Plasma | Autosampler Temp. | 24 hours | Stable | [2] |
| Long-Term | Plasma | -20°C | 180 days | Stable | |
| Solution | Mobile Phase | Not Specified | 48 hours | Stable | |
| Acidic Stress | Not Specified | Not Specified | Not Specified | Significant Degradation | |
| Alkaline Stress | Not Specified | Not Specified | Not Specified | Significant Degradation | |
| Oxidative Stress | Not Specified | Not Specified | Not Specified | Significant Degradation | |
| Thermal Stress | Not Specified | Not Specified | Not Specified | Stable | |
| Photolytic Stress | Not Specified | Not Specified | Not Specified | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in quantitative analysis.
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity solvent (e.g., DMSO, Methanol, or Acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined screw caps
-
Argon or Nitrogen gas
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Once completely dissolved, bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
To minimize exposure to atmospheric moisture and oxygen, flush the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Store the stock solution in a tightly sealed amber vial at the recommended temperature.
Protocol 2: Long-Term Storage of this compound Solutions
Objective: To establish appropriate conditions for the long-term storage of this compound solutions to maintain their integrity and concentration.
Recommendations:
-
Storage Temperature: For long-term stability, it is recommended to store this compound solutions at -20°C or -80°C.
-
Solvent Choice: Aprotic solvents such as DMSO, acetonitrile, or methanol are generally preferred for long-term storage of deuterated compounds to minimize the risk of hydrogen-deuterium exchange.
-
Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation, although Blonanserin has shown stability under photolytic stress.
-
Inert Atmosphere: For extended storage, flushing the vial with an inert gas before sealing is a good practice to prevent oxidative degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can potentially lead to degradation over time. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
Protocol 3: Stability Assessment of this compound Working Solutions
Objective: To determine the stability of this compound working solutions under typical laboratory conditions.
Methodology:
-
Preparation of Working Solutions: Prepare working solutions of this compound at relevant concentrations by diluting the stock solution with the appropriate matrix (e.g., plasma, mobile phase).
-
Time Zero (T0) Analysis: Analyze the freshly prepared working solutions immediately to establish the initial concentration or response ratio.
-
Storage Conditions: Store aliquots of the working solutions under various conditions to be tested:
-
Room temperature (short-term stability)
-
Refrigerated (4°C)
-
In the autosampler at a controlled temperature
-
-
Time Point Analysis: Analyze the stored samples at predefined time points (e.g., 4, 8, 12, 24, 48 hours for short-term; weekly or monthly for long-term).
-
Data Analysis: Compare the analytical response of the stored samples to the T0 samples. The solution is considered stable if the measured concentration is within a predefined acceptance range (e.g., ±15% of the initial concentration).
-
Analytical Method: A validated stability-indicating analytical method, such as LC-MS/MS, should be used. The method should be capable of separating this compound from any potential degradants.
Visualizations
Caption: Workflow for this compound solution stability testing.
Caption: Key considerations for long-term this compound storage.
References
Sourcing and Application of Research-Grade Blonanserin C-d8 in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sourcing, purchasing, and application of research-grade Blonanserin C-d8. This deuterated analog of a Blonanserin metabolite is an essential tool for the accurate quantification of Blonanserin in biological matrices, primarily serving as an internal standard in mass spectrometry-based assays.
Sourcing and Purchasing Research-Grade this compound
Research-grade this compound, also known as N-desethyl Blonanserin-d8, is available from several specialized chemical suppliers. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
Potential Suppliers:
-
MedChemExpress
-
Toronto Research Chemicals
-
Alsachim
-
Clearsynth
-
Santa Cruz Biotechnology
Purchasing Considerations:
-
Purity: Ensure the chemical purity is ≥98%, as determined by methods such as HPLC or LC-MS.
-
Isotopic Enrichment: The deuteration level should be high (typically >99% for d8) to minimize signal overlap with the non-labeled analyte.
-
Documentation: A comprehensive CoA should be provided, including identity confirmation (¹H-NMR, MS), purity data, and storage recommendations.
-
Intended Use: Confirm that the product is designated for "research use only" and not for human or veterinary use.
Application: Internal Standard for LC-MS/MS Quantification of Blonanserin
This compound is an ideal internal standard for the quantification of Blonanserin and its major metabolite, N-desethylblonanserin (Blonanserin C), in biological samples such as plasma and urine. Its utility stems from its similar chemical and physical properties to the analyte, including extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by a mass spectrometer.[1][2]
Summary of LC-MS/MS Method Parameters
The following tables summarize typical parameters for the LC-MS/MS analysis of Blonanserin using a deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | [1] |
| Mobile Phase A | Methanol:Water (75:25, v/v) with 5 mM ammonium formate | [1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |
| Gradient | 15:85 (A:B) | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 35°C | |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (Blonanserin) | m/z 368.10 → 296.90 | |
| MRM Transition (N-desethyl blonanserin) | m/z 340.15 → 297.05 | |
| MRM Transition (N-desethyl blonanserin-d8) | m/z 348.15 → 302.05 | |
| Ion Spray Voltage | 5500 V | |
| Heater Temperature | 550°C |
Table 3: Method Validation Parameters
| Parameter | Value | Reference |
| Linear Range (Blonanserin) | 0.1–100.0 ng/mL | |
| Linear Range (N-desethyl blonanserin) | 0.1–100.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 2.00 pg/mL | |
| Intra-batch Precision | < 7.2% | |
| Inter-batch Precision | < 5.3% | |
| Intra-batch Accuracy | -4.9% to 9.5% | |
| Inter-batch Accuracy | -2.0% to 4.4% |
Experimental Protocol: Quantification of Blonanserin in Rat Plasma
This protocol outlines a method for the determination of Blonanserin and N-desethyl blonanserin in rat plasma using this compound (N-desethyl blonanserin-d8) as an internal standard, adapted from a published study.
Materials and Reagents
-
Blonanserin analytical standard
-
N-desethyl blonanserin analytical standard
-
This compound (N-desethyl blonanserin-d8) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Rat plasma (blank)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Standard and QC Solutions
-
Stock Solutions: Prepare individual stock solutions of Blonanserin, N-desethyl blonanserin, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Blonanserin and N-desethyl blonanserin stock solutions in methanol to create working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.
-
Calibration Standards: Spike blank rat plasma with the appropriate working standard solutions to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (10 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Inject the prepared samples into the LC-MS/MS system using the parameters outlined in Tables 1 and 2.
Data Analysis
Quantify the concentration of Blonanserin and N-desethyl blonanserin in the unknown samples by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Signaling Pathways of Blonanserin
Blonanserin is an atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. Understanding these pathways is crucial for interpreting its pharmacological effects.
Caption: Experimental workflow for Blonanserin quantification.
Caption: Blonanserin's antagonistic signaling pathways.
References
Application Note: Optimal Mass Spectrometry Settings for Blonanserin C-d8 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blonanserin is an atypical antipsychotic agent utilized in the treatment of schizophrenia. Accurate quantification of Blonanserin and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Blonanserin C, also known as N-desethyl blonanserin, is a major metabolite. For robust and accurate bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as Blonanserin C-d8 (N-desethyl blonanserin-d8), is employed. This application note provides detailed protocols and optimal mass spectrometry settings for the sensitive and selective detection of this compound, alongside Blonanserin and its primary metabolite.
Quantitative Data Summary
The following tables summarize the optimized mass spectrometry parameters for the detection of Blonanserin, Blonanserin C (N-desethyl blonanserin), and the internal standard this compound (N-desethyl blonanserin-d8). These settings are crucial for developing a sensitive and specific multiple reaction monitoring (MRM) method. All analytes are detected in positive electrospray ionization (ESI+) mode.[1][2]
Table 1: Optimized MRM Transitions and Compound-Dependent Parameters [1][2]
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| Blonanserin | 368.10 | 296.90 | 80 | 35 | 12 |
| Blonanserin C | 340.15 | 297.05 | 75 | 33 | 11 |
| This compound (IS) | 348.15 | 302.05 | 75 | 33 | 11 |
Table 2: General Mass Spectrometry Source/Gas Parameters [1]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 4000 V |
| Temperature | 450 °C |
| Collision Gas (CAD) | 6 psi |
| Curtain Gas (CUR) | 20 psi |
| Ion Source Gas 1 (GS1) | 65 psi |
| Ion Source Gas 2 (GS2) | 65 psi |
| Dwell Time | 200 ms |
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation: Protein Precipitation
This protocol is a rapid and effective method for extracting the analytes from a plasma matrix.
Materials:
-
Human or rat plasma samples
-
Methanol (HPLC grade)
-
Blonanserin, Blonanserin C, and this compound stock solutions
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 20,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is essential to resolve the analytes from matrix interferences.
Table 3: Liquid Chromatography Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Column Temperature | 35°C |
| Mobile Phase A | 5 mM Ammonium Formate in 75:25 Methanol:Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic: 15% A, 85% B |
| Total Run Time | 4 minutes |
Mass Spectrometry
The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations. The parameters outlined in Tables 1 and 2 should be used to build the acquisition method.
Procedure:
-
Set up the mass spectrometer in positive ESI mode.
-
Create an MRM method using the precursor and product ions specified in Table 1 for each analyte.
-
Input the optimized declustering potential, collision energy, and collision cell exit potential for each MRM transition as detailed in Table 1.
-
Apply the source and gas settings from Table 2.
-
Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples for analysis.
Visualizations
The following diagrams illustrate the key workflows and conceptual pathways relevant to this application.
Caption: Experimental workflow for this compound detection.
Caption: Logical relationship of components for accurate analysis.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chromatographic Separation of Blonanserin and its Deuterated Analog for Pharmacokinetic and Bioequivalence Studies
Abstract
This application note presents a detailed protocol for the chromatographic resolution of Blonanserin, a novel atypical antipsychotic, and its deuterated internal standard, Blonanserin C-d8 (N-desethyl blonanserin-d8). The method is crucial for pharmacokinetic (PK) and bioequivalence studies, where precise quantification of the drug and its metabolites is essential. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides excellent sensitivity, selectivity, and high throughput for the analysis of Blonanserin and its deuterated analog in biological matrices.
Introduction
Blonanserin is an atypical antipsychotic agent that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] It is used in the treatment of schizophrenia.[1][3] To accurately assess its pharmacokinetic profile and in the development of generic formulations, a robust and validated analytical method for the simultaneous determination of Blonanserin and a suitable internal standard is required. A deuterated analog, such as this compound, is an ideal internal standard as it co-elutes with the analyte but is distinguishable by mass spectrometry, thus minimizing matrix effects and improving the accuracy of quantification.
This document provides a comprehensive protocol for the chromatographic separation of Blonanserin and this compound using reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Experimental Protocols
Instrumentation and Materials
-
Liquid Chromatograph: Shimadzu HPLC class 10AT or equivalent system with a degasser, binary pump, and autosampler.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters XBridge C8 (4.6 × 150 mm, 3.5 μm) or Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Reagents and Standards: Blonanserin and this compound reference standards, HPLC-grade acetonitrile, methanol, and water, formic acid, and ammonium formate.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Blonanserin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Blonanserin stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 5.25 ng/mL.
Sample Preparation (Human Plasma)
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (5.25 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of acetonitrile for protein precipitation.
-
Vortex again for 30 seconds and then centrifuge at 13,000 rpm for 5 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters XBridge C8 (4.6 × 150 mm, 3.5 μm) |
| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Isocratic or Gradient (as needed for optimal separation) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Run Time | Approximately 5.5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Blonanserin) | m/z 368.10 → 296.90 |
| MRM Transition (this compound) | m/z 348.15 → 302.05 (for N-desethyl blonanserin-d8) |
Data Presentation
The following tables summarize the quantitative data typically obtained with this method.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Blonanserin | ~4.08 |
| Blonanserin C | ~4.09 |
Note: Blonanserin C (N-desethyl blonanserin) is the major metabolite of Blonanserin. The deuterated internal standard, this compound, is expected to have a very similar retention time.
Table 2: Method Validation Parameters
| Parameter | Blonanserin | Blonanserin C |
| Linearity Range (ng/mL) | 0.012–5.78 | 0.023–11.57 |
| Correlation Coefficient (r²) | > 0.9990 | > 0.9990 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.012 | 0.023 |
| Intra-day Precision (%RSD) | < 7.5% | < 7.5% |
| Inter-day Precision (%RSD) | < 7.5% | < 7.5% |
Visualizations
Signaling Pathway of Blonanserin
Caption: Blonanserin's mechanism of action.
Experimental Workflow for Sample Analysis
Caption: Workflow for Blonanserin analysis.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Blonanserin and its deuterated internal standard, this compound, in human plasma. The method exhibits excellent sensitivity, specificity, and a wide linear dynamic range, making it highly suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The detailed protocol and established parameters can be readily implemented in a research or clinical laboratory setting.
References
Recommended Software and Protocols for Blonanserin C-d8 Data Acquisition and Analysis
Application Note
Introduction
Blonanserin is an atypical antipsychotic agent used in the treatment of schizophrenia.[1] Accurate and precise quantification of Blonanserin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Blonanserin C-d8, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response. This document provides detailed recommendations for software, experimental protocols, and data analysis for the quantification of Blonanserin using this compound as an internal standard.
Recommended Software for Data Acquisition and Analysis
The choice of software for data acquisition and analysis is typically dependent on the LC-MS/MS instrument manufacturer. Modern chromatography data systems (CDS) offer integrated modules for instrument control, data acquisition, and quantitative analysis. Below is a summary of recommended software from major instrument vendors suitable for this application.
| Vendor | Instrument Control & Data Acquisition | Quantitative Analysis Software | Key Features for this Application |
| Shimadzu | LabSolutions | LabSolutions Insight | Integrated workflow, automated QA/QC flagging, and customizable reports.[2][3][4][5] |
| Waters | MassLynx | TargetLynx XS, QuanOptimize | Automated MRM method development, batch quantification, and compliance-ready features. |
| SCIEX | Analyst® Software | Analyst® Software, SCIEX OS | Scheduled MRM™ Pro algorithm for high-throughput analysis, integrated quantitation tools. |
| Thermo Fisher Scientific | Xcalibur | Xcalibur Quan Browser | Comprehensive tools for peak integration, calibration curve management, and results review. |
| Agilent Technologies | MassHunter | MassHunter Quantitative Analysis | User-friendly interface for setting up batches, methods, and generating quantitative results. |
For the specific application of quantifying Blonanserin with its deuterated internal standard, software with robust capabilities for creating calibration curves, automatically integrating chromatographic peaks, and calculating concentration based on the internal standard response is essential. All the listed software packages provide these core functionalities. The selection should be based on the available instrumentation in the laboratory.
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of Blonanserin in human plasma using this compound as an internal standard. This protocol is a synthesis of methods described in the scientific literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Blonanserin from plasma samples.
Materials:
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Human plasma samples
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Blonanserin and this compound stock solutions
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Acetonitrile (ACN), HPLC grade
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Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
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Vortex mixer
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Microcentrifuge
Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Blonanserin.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
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Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
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Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
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A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Gradient | Start with a high percentage of aqueous phase (e.g., 85% A), ramp to a high percentage of organic phase (e.g., 90% B), hold, and then return to initial conditions for equilibration. |
Mass Spectrometer Settings:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Blonanserin: m/z 368.1 → 296.9 This compound: m/z 376.2 → 304.9 (predicted, requires experimental confirmation) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: Specific voltages and gas pressures should be optimized for the instrument in use.
Data Presentation
The quantitative data should be summarized in tables for easy comparison and assessment of the method's performance.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Blonanserin | 0.1 - 100 | > 0.99 | y = mx + c |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 0.3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Blonanserin quantification.
Blonanserin Signaling Pathway
Caption: Blonanserin's mechanism of action.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. LabSolutions Insight Library Screening - Support : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. LabSolutions Insight - Features : Shimadzu (Europe) [shimadzu.eu]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
How to troubleshoot poor peak shape of Blonanserin C-d8 in HPLC
Welcome to the technical support center for the HPLC analysis of Blonanserin C-d8. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue when analyzing basic compounds like Blonanserin.[1][2] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][3][4] These interactions lead to multiple retention mechanisms, causing some molecules to lag behind and creating a "tail".
Other potential causes include:
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Mobile Phase pH: If the mobile phase pH is close to the pKa of Blonanserin, a mix of ionized and unionized forms can exist, leading to peak distortion.
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Low Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, promoting silanol interactions.
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Column Overload: Injecting too much sample can saturate the stationary phase.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.
Q2: What causes peak fronting for my this compound standard?
Peak fronting, where the first half of the peak is broader than the second, is often associated with sample overload or issues with the sample solvent. If the concentration of this compound in the sample is too high, it can saturate the column, leading to a distorted peak shape. Additionally, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, resulting in a fronting peak. Other causes can include column collapse or degradation.
Q3: My this compound peak is split. What should I do?
Peak splitting can be a complex issue with several potential causes. If all peaks in your chromatogram are split, it may indicate a problem with the column inlet, such as a blocked frit or a void in the packing material. If only the this compound peak is split, it could be due to the co-elution of an interfering compound or an issue with the sample solvent being incompatible with the mobile phase. In some cases, operating at a mobile phase pH close to the analyte's pKa can also lead to peak splitting.
Q4: Why is my deuterated standard (this compound) eluting at a slightly different time than the non-deuterated Blonanserin?
A small shift in retention time between a deuterated standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect". This occurs because the substitution of hydrogen with deuterium can slightly alter the compound's physicochemical properties, such as its polarity and lipophilicity. In reversed-phase chromatography, deuterated compounds are often slightly less retentive and may elute slightly earlier than their non-deuterated analogs. While a small, consistent shift is normal, significant or erratic shifts may point to other system or method issues.
Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
When encountering poor peak shape for this compound, a systematic approach is crucial for identifying and resolving the root cause. The following diagram outlines a general troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Experimental Protocols & Methodologies
Protocol 1: Adjusting Mobile Phase pH to Mitigate Peak Tailing
Blonanserin is a basic compound, making it susceptible to interactions with acidic silanol groups on the column's stationary phase, a primary cause of peak tailing. Adjusting the mobile phase pH can suppress the ionization of these silanol groups and improve peak shape.
Methodology:
-
Determine Blonanserin's pKa: Identify the pKa of Blonanserin's basic functional groups. As an antipsychotic agent with a piperazine moiety, it will have basic properties.
-
Select an Appropriate Buffer: Choose a buffer system with a pKa close to the desired mobile phase pH. For low pH work, phosphate or formate buffers are common.
-
Adjust pH:
-
Low pH Approach (Recommended for basic compounds): Adjust the aqueous portion of the mobile phase to a pH between 2.5 and 4.0. At this low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte through ion-exchange.
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High pH Approach: Alternatively, a high pH (e.g., pH > 8) can be used to deprotonate the basic analyte, but this requires a pH-stable column.
-
-
Prepare Mobile Phase: Prepare the mobile phase by mixing the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase and inject the this compound standard. Observe the impact on peak shape and retention time.
Protocol 2: Optimizing Sample Solvent and Concentration for Peak Fronting
Peak fronting is often caused by injecting a sample in a solvent that is stronger than the mobile phase or by overloading the column.
Methodology:
-
Assess Sample Solvent: Compare the composition of your sample solvent to the initial mobile phase conditions.
-
Solvent Matching: If the sample solvent is stronger (e.g., 100% acetonitrile when the mobile phase is 35% acetonitrile), re-dissolve or dilute the sample in a solvent that is as weak as or weaker than the mobile phase. The ideal sample solvent is the mobile phase itself.
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Reduce Sample Concentration: If solvent mismatch is not the issue, peak fronting may be due to mass overload.
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Prepare a dilution series of your this compound standard (e.g., 1:2, 1:5, 1:10).
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Inject the diluted samples and observe the peak shape. If the fronting decreases with dilution, the original sample was overloaded.
-
-
Reduce Injection Volume: As an alternative to dilution, reduce the injection volume to decrease the mass of analyte loaded onto the column.
The Role of Mobile Phase pH on Blonanserin's Ionization State
The ionization state of Blonanserin is critical for achieving good peak shape. The following diagram illustrates the relationship between mobile phase pH, the ionization state of Blonanserin (a basic compound), and the stationary phase, and how this affects peak shape.
References
Mitigating matrix effects in Blonanserin C-d8 bioanalytical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects in Blonanserin C-d8 bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound bioanalytical assays?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, interfering components present in the sample matrix.[1] In the context of this compound assays, components from biological matrices like plasma or serum (e.g., phospholipids, salts, endogenous metabolites) can interfere with the ionization of Blonanserin and its deuterated internal standard (IS), this compound, in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative results.[4]
Q2: What are the common causes of matrix effects in plasma and serum samples?
A2: The primary causes of matrix effects in plasma and serum samples are endogenous and exogenous substances that co-extract with the analyte of interest. Endogenous substances include phospholipids, proteins, salts, carbohydrates, and lipids. Phospholipids are particularly problematic as they often co-extract with analytes during protein precipitation and can build up on the LC column, leading to erratic elution and ion suppression. Exogenous substances can include anticoagulants, dosing vehicles, and co-administered medications.
Q3: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A3: A deuterated internal standard, such as this compound, is used to compensate for the variability introduced during sample preparation and analysis, including matrix effects. Since a deuterated IS is structurally and chromatographically very similar to the analyte, it is assumed to experience similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability can be normalized. However, while a deuterated IS can significantly minimize the impact of matrix effects, it may not completely eliminate them, especially if the analyte and IS do not co-elute perfectly or if the matrix effect is highly variable between different sample lots.
Q4: What are acceptable limits for matrix effect values in a validated bioanalytical method?
A4: According to regulatory guidelines, the matrix effect is assessed by the matrix factor (MF). The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. The matrix factor is calculated by comparing the peak response of an analyte in the presence of matrix ions to the peak response in the absence of matrix ions. An IS-normalized MF is used to demonstrate that the internal standard can adequately compensate for any matrix-induced variability.
Troubleshooting Guides
Issue: Inconsistent or inaccurate results in Blonanserin quantification.
This guide will help you identify and mitigate potential matrix effects in your this compound bioanalytical assay.
Step 1: Assess the Presence and Extent of Matrix Effects
The first step is to determine if matrix effects are influencing your assay. The post-extraction addition method is a common approach.
Experimental Protocols
Protocol 1: Post-Extraction Addition Method for Matrix Effect Assessment
This protocol allows for the quantitative evaluation of matrix effects.
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Prepare three sets of samples:
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Set A (Neat Solution): Analyte (Blonanserin) and IS (this compound) spiked into the mobile phase or reconstitution solvent.
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Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final, extracted matrix.
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Set C (Pre-Extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
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Analyze the samples using the developed LC-MS/MS method.
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Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
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Matrix Factor (MF %) = (Mean peak area of Set B / Mean peak area of Set A) x 100
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Recovery (RE %) = (Mean peak area of Set C / Mean peak area of Set B) x 100
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Process Efficiency (PE %) = (Mean peak area of Set C / Mean peak area of Set A) x 100
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An MF value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.
Step 2: Optimize Sample Preparation to Reduce Interferences
If significant matrix effects are observed, refining the sample preparation method is crucial. Different extraction techniques offer varying levels of cleanliness.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Impact on Matrix Effect |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Less clean extract; may not effectively remove phospholipids and salts. | Higher potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubility. | Cleaner extracts than PPT; can remove many interfering substances. | More time-consuming and requires larger volumes of organic solvents. | Generally results in lower matrix effects compared to PPT. |
| Solid-Phase Extraction (SPE) | Analytes are isolated from the matrix by selective adsorption onto a solid sorbent, followed by elution. | Provides the cleanest extracts by effectively removing a wide range of interferences. | More complex, time-consuming, and expensive method development. | Most effective at minimizing matrix effects. |
Table 1: Comparison of common sample preparation techniques for bioanalysis.
Experimental Protocols
Protocol 2: Sample Preparation Methodologies
a) Protein Precipitation (PPT)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
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Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).
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Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like ethyl acetate:dichloromethane 4:1).
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Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
c) Solid-Phase Extraction (SPE)
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Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
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Load the pre-treated plasma sample (plasma diluted with an acidic buffer).
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Wash the cartridge with a weak organic solvent to remove interferences.
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Elute the analyte and IS with a stronger, often basic, organic solvent.
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Evaporate the eluate to dryness and reconstitute in the mobile phase.
Step 3: Modify Chromatographic Conditions
If matrix effects persist, adjusting the chromatographic separation can help resolve Blonanserin from co-eluting interferences.
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Change the analytical column: Using a column with a different stationary phase (e.g., C8 instead of C18) can alter the retention of both the analyte and interfering components.
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Modify the mobile phase: Adjusting the organic solvent composition, pH, or adding modifiers like ammonium formate can improve peak shape and separation.
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Implement a gradient elution: A well-designed gradient can help separate early-eluting polar interferences and late-eluting non-polar interferences (like phospholipids) from the analyte peak.
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Use a divert valve: A divert valve can be programmed to send the initial, highly polar part of the eluent (containing salts) and the final, highly organic part (which may elute strongly retained interferences) to waste, instead of the mass spectrometer.
Visualizations
Caption: The process of ion suppression or enhancement in the MS source.
Caption: A workflow for troubleshooting matrix effects in bioanalytical assays.
References
- 1. droracle.ai [droracle.ai]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Strategies to improve the signal-to-noise ratio for Blonanserin C-d8
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (S/N) for Blonanserin C-d8 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a poor signal-to-noise ratio (S/N) with this compound?
A poor S/N for a deuterated internal standard like this compound typically stems from three main categories of issues: mass spectrometer (MS) instrument conditions, liquid chromatography (LC) separation problems, or issues related to the standard itself within the sample matrix. Common culprits include matrix effects (ion suppression), suboptimal ionization parameters, isotopic instability (hydrogen-deuterium exchange), contamination in the LC-MS system, and poor chromatographic peak shape.[1][2]
Q2: How can I quickly determine if matrix effects are suppressing my this compound signal?
Matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the target analyte, are a frequent cause of signal variability and suppression.[1][3] A post-extraction addition experiment is a standard method to diagnose this issue. For a detailed procedure, refer to the "Experimental Protocols" section below.
Q3: Can the position of the deuterium labels on this compound affect signal stability?
Yes, the stability of the deuterium labels is critical. If deuterium atoms are located on positions prone to exchange with hydrogen atoms from the solvent or matrix (labile positions), the concentration of the fully deuterated standard will decrease, leading to a lower signal.[1] It is crucial to use standards where deuterium atoms are placed on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.
Q4: My this compound peak is showing up at a slightly different retention time than the non-labeled Blonanserin. Is this normal and can it cause problems?
This is a known phenomenon called the "deuterium isotope effect," which can cause a slight shift in retention time between the analyte and the deuterated internal standard. While a small, consistent shift is often manageable, it can become a problem if the internal standard shifts into a region of the chromatogram with significant ion suppression, while the analyte does not. This "differential matrix effect" can lead to poor accuracy and a variable S/N ratio.
Troubleshooting Guide: Low Signal Intensity
This guide addresses common causes and solutions for low or inconsistent signal intensity of the this compound internal standard.
Issue: The peak area of this compound is unexpectedly low or varies significantly between injections.
| Potential Cause | Recommended Action(s) | Explanation |
| Ion Suppression | 1. Perform a matrix effect experiment (see protocol below). 2. Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation). 3. Modify chromatographic conditions to separate this compound from the interfering matrix components. | Co-eluting compounds from the biological matrix (e.g., plasma, urine) can compete with this compound for ionization in the MS source, reducing its signal. |
| Suboptimal MS Parameters | 1. Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Optimize MRM transition parameters (Collision Energy, Declustering Potential). | The instrument's settings must be specifically tuned for this compound to ensure maximum ionization and transmission through the mass analyzer. Default or analyte-specific parameters may not be ideal. |
| Isotopic Instability (H/D Exchange) | 1. Verify the location of the deuterium labels on the standard; they should be on non-labile carbons. 2. Perform an incubation study to test for back-exchange (see protocol below). 3. Avoid harsh pH or high-temperature conditions during sample preparation. | Deuterium atoms on labile positions (-OH, -NH) can exchange with protons from the sample or solvent, reducing the signal at the deuterated mass. |
| Poor Ionization Efficiency | 1. Ensure the mobile phase composition promotes efficient ionization. For Blonanserin, positive electrospray ionization (ESI) is more sensitive. 2. Adding modifiers like formic acid or ammonium formate to the mobile phase can significantly improve protonation and signal intensity. | The chemical environment entering the MS source directly impacts the formation of gas-phase ions. Blonanserin and its analogs respond well to acidic mobile phases in positive ESI mode. |
Logical Flow for Troubleshooting Low Signal
Caption: Troubleshooting logic for diagnosing low signal intensity.
Troubleshooting Guide: High Background Noise
Issue: The baseline around the this compound peak is high, noisy, or drifting, resulting in a poor S/N ratio.
| Potential Cause | Recommended Action(s) | Explanation |
| Solvent/Additive Contamination | 1. Use only high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily. 3. Analyze solvents directly to identify the source of contamination. | Impurities in solvents or additives can introduce chemical noise across a wide mass range, elevating the baseline and reducing the S/N. |
| LC System Contamination | 1. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol). 2. Inject blank samples (solvent) between matrix samples to monitor for carryover. 3. Ensure proper cleaning of the autosampler needle and injection port. | Contaminants can accumulate in the LC system (tubing, valves, column) and slowly leach out during analytical runs, causing a high, unstable baseline. |
| Mass Spectrometer Contamination | 1. Inspect and clean the ion source (e.g., capillary, skimmer) according to the manufacturer's guidelines. 2. Perform a system bake-out if available. | Non-volatile salts and sample matrix components can build up in the ion source, creating a constant source of background ions. |
| Electronic Noise | 1. Ensure the instrument is properly grounded. 2. Check for nearby electronic devices that could cause interference. | Random electronic spikes can be mistaken for chemical noise. This is less common but should be considered if other sources are eliminated. |
Data and Methodologies
Table 1: Published LC-MS/MS Parameters for Blonanserin Analysis
This table summarizes key parameters from validated bioanalytical methods, which can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 | Method 2 |
| Column | Waters XBridge C8 (4.6 x 150 mm, 3.5 µm) | Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Methanol:Water (75:25, v/v) with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | Gradient (not specified) | 0.5 mL/min |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition (Blonanserin) | m/z 368.2 -> 297.2 | m/z 368.10 -> 296.90 |
| MRM Transition (Metabolite) | m/z 340.2 -> 297.1 (Blonanserin C) | m/z 340.15 -> 297.05 (N-desethyl blonanserin) |
| Internal Standard | AD-5332 | N-desethyl blonanserin-d8 |
| LLOQ (Blonanserin) | 0.012 ng/mL | 0.1 ng/mL |
Experimental Protocols
Protocol 1: Assessing Matrix Effects
This procedure helps determine if ion suppression or enhancement from the biological matrix is affecting the this compound signal.
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Prepare Two Sample Sets:
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Set A (Neat Solution): Spike this compound into the final mobile phase composition or a pure reconstitution solvent.
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Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma from an untreated subject) through your entire sample preparation procedure (e.g., protein precipitation, extraction). Spike the same amount of this compound into the final, extracted supernatant.
-
-
Analyze Samples: Inject multiple replicates from both sets into the LC-MS system.
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Compare Peak Areas:
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If the average peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
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If the average peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.
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If the peak areas are comparable (e.g., within ±15%), the matrix effect is minimal.
-
Protocol 2: Testing for Isotopic Instability (H/D Exchange)
This protocol is used to check if deuterium atoms on this compound are exchanging with protons from the matrix.
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Prepare Two Sample Sets:
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Set A (Control): Spike this compound into a pure solvent (e.g., methanol).
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Set B (Matrix): Spike the same amount of this compound into a blank matrix sample (e.g., plasma).
-
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Incubate Samples: Store both sets of samples under conditions that mimic your entire sample preparation and analysis time (e.g., 4 hours at room temperature, or 24 hours at 4°C).
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Process and Analyze: Process the samples using your standard extraction procedure and analyze them by LC-MS/MS.
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Monitor Signals: Carefully monitor the signal for the non-deuterated Blonanserin in both sets. A significant increase in the non-labeled analyte's signal in Set B compared to Set A indicates that H/D back-exchange is happening.
General LC-MS/MS Workflow
References
Technical Support Center: Optimizing the Synthetic Yield and Purity of Blonanserin C-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Blonanserin C-d8. Our aim is to help you optimize your synthetic yield and purity through detailed experimental protocols, data analysis, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves the coupling of a deuterated N-ethylpiperazine analog with a suitable Blonanserin precursor. A common precursor is 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. The deuteration is strategically located on the piperazine ring to enhance metabolic stability.
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
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Blonanserin C (N-desethyl Blonanserin): An impurity that can be formed during the synthesis of Blonanserin.[1][2]
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Under-deuterated Species: Molecules with incomplete incorporation of deuterium atoms.
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Starting Material Impurities: Residual 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.
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Solvent Adducts and Other Side-Products: Byproducts from reactions with solvents or other reagents.
Q3: How can I monitor the progress and purity of my reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring reaction progress and assessing the purity of this compound.[3][4][5] A validated reverse-phase HPLC method can effectively separate this compound from starting materials and impurities. Mass spectrometry (MS) is also crucial for confirming the mass of the deuterated product and assessing the isotopic purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Synthetic Yield | Incomplete reaction. | - Increase reaction temperature or time.- Use a more effective catalyst or increase catalyst loading.- Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Degradation of product. | - Lower the reaction temperature if product degradation is observed at higher temperatures.- Use a milder base. | |
| Poor recovery during workup. | - Optimize extraction solvent and pH.- Perform multiple extractions to ensure complete recovery. | |
| Low Purity (Multiple Impurity Peaks in HPLC) | Side reactions are occurring. | - Optimize reaction conditions (temperature, solvent, base) to minimize side product formation.- A patent for Blonanserin synthesis suggests that the reaction of the intermediate with N-ethylpiperazine can be carried out in the presence of a base like anhydrous sodium carbonate or potassium carbonate in a solvent like DMF or DMSO at around 80°C. |
| Impure starting materials. | - Purify starting materials before use.- Verify the purity of deuterated N-ethylpiperazine, as isotopic impurities will carry through to the final product. | |
| Incomplete Deuteration | Impure deuterated starting material. | - Source high-purity deuterated N-ethylpiperazine (d8).- Verify isotopic purity of the starting material using NMR or mass spectrometry. |
| H/D exchange during reaction or workup. | - Avoid acidic or basic conditions that could promote H/D exchange.- Use deuterated solvents for workup where appropriate and feasible. | |
| Difficulty in Purification | Co-elution of impurities with the product. | - Optimize the HPLC mobile phase composition and gradient for better separation.- Consider alternative purification techniques like column chromatography with a different stationary phase or recrystallization from a suitable solvent system. A patent on Blonanserin synthesis mentions recrystallization from acetonitrile to obtain the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific experimental setup and reagents.
Materials:
-
2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
-
N-Ethylpiperazine-d8
-
Anhydrous Potassium Carbonate (K₂CO₃)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine in anhydrous DMF, add N-ethylpiperazine-d8 and anhydrous potassium carbonate.
-
Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Purity Analysis of this compound
This method is adapted from validated HPLC methods for Blonanserin and may require optimization for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A mixture of water, acetonitrile, and trifluoroacetic acid (TFA) (e.g., 65:35:0.05 v/v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
Data Presentation
Table 1: HPLC Method Parameters for Blonanserin Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) |
| JOCPR | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) | Water:Acetonitrile:TFA (65:35:0.05) | 1.0 | 237 | ~4.9 |
| IJPRA | Shimpack Shimadzu C18 | Phosphate buffer:Acetonitrile:Methanol (40:40:20), pH 4 | 1.0 | 237 | ~9.8 |
| Semantic Scholar | Symmetry Shield RP18 | 10 mM KH₂PO₄:Acetonitrile (70:30), pH 5 | 1.0 | 236 | ~2.75 |
Note: Retention times for this compound may vary slightly from Blonanserin due to the isotopic labeling.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low synthetic yield.
Diagram 3: Blonanserin Signaling Pathway
Caption: Simplified signaling pathway of Blonanserin.
References
- 1. Blonanserin C | 132811-84-8 | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. [PDF] A NEW STABILITY INDICATING QUANTITATIVE RP-HPLC METHOD FOR BLONANSERIN-A NOVEL ANTIPSYCHOTIC AGENT | Semantic Scholar [semanticscholar.org]
How to determine the optimal concentration for Blonanserin C-d8 IS
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration for Blonanserin C-d8 as an internal standard (IS) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is selecting an optimal concentration for this compound IS crucial?
A1: The concentration of the internal standard is a critical parameter in developing robust and reliable bioanalytical methods. An optimal IS concentration ensures consistent and reproducible quantification of the analyte (Blonanserin) across the entire calibration range. It helps to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An inappropriate concentration can lead to poor accuracy, precision, and sensitivity of the method.
Q2: What are the general recommendations for an initial concentration of this compound IS to test?
A2: Based on published literature for similar analytes, a starting concentration in the low to mid-nanogram per milliliter (ng/mL) range is often a reasonable starting point. For instance, in a study quantifying Blonanserin and its metabolite in rat plasma, a deuterated internal standard (N-desethyl blonanserin-d8) was used at a concentration of 20 ng/mL.[1] Another study utilized a non-deuterated internal standard at 5.25 ng/mL for the analysis of Blonanserin in human plasma.[2] Therefore, initial scouting experiments could evaluate concentrations in the range of 5-50 ng/mL.
Q3: How does the expected concentration range of Blonanserin in samples influence the IS concentration?
A3: The internal standard concentration should be chosen to provide a consistent and robust signal that is not suppressed by high concentrations of the analyte and is well above the background noise at the lower limit of quantification (LLOQ) of the analyte. Ideally, the peak area of the internal standard should be comparable to the peak area of the analyte at a concentration in the mid-range of the calibration curve.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in IS peak area across samples | 1. Inconsistent addition of IS solution to samples. 2. Poor stability of the IS in the sample matrix or storage conditions. 3. Matrix effects significantly impacting IS ionization. | 1. Ensure precise and accurate pipetting of the IS solution. Use a calibrated pipette. 2. Perform stability experiments for the IS in the biological matrix under the intended storage and processing conditions. 3. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. Consider different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix effects. |
| Poor precision and accuracy at the LLOQ | The IS concentration may be too high, leading to a low analyte-to-IS peak area ratio that is more susceptible to noise. | Test a lower concentration of the this compound IS. The goal is to have a measurable and consistent IS signal without overwhelming the detector or masking the analyte signal at low concentrations. |
| Non-linear calibration curve | The IS concentration may be too low, leading to detector saturation at higher analyte concentrations or significant ion suppression of the IS by high concentrations of the analyte. | Evaluate a higher concentration of the this compound IS. This can help to ensure a more consistent IS response across the entire calibration range. |
| IS signal is too low or not detectable | 1. The chosen concentration is below the detection limit of the instrument. 2. Significant ion suppression of the IS. | 1. Increase the concentration of the this compound IS. 2. Optimize the mass spectrometry source conditions to improve ionization efficiency. Investigate and mitigate matrix effects. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound IS Concentration
Objective: To systematically evaluate different concentrations of this compound IS to identify the optimal concentration for a quantitative bioanalytical method.
Methodology:
-
Prepare Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working solutions at concentrations such as 1000 ng/mL, 100 ng/mL, and 10 ng/mL.
-
-
Spike Samples:
-
Prepare three sets of blank biological matrix samples (e.g., plasma, urine).
-
Spike one set with a low concentration of Blonanserin (e.g., near the expected LLOQ).
-
Spike the second set with a mid-range concentration of Blonanserin.
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Spike the third set with a high concentration of Blonanserin (e.g., near the upper limit of quantification).
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To each of these samples, add one of the this compound IS working solutions to achieve final IS concentrations to be tested (e.g., 5, 20, 50, and 100 ng/mL).
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
-
Data Evaluation:
-
IS Peak Area Consistency: Evaluate the coefficient of variation (%CV) of the this compound IS peak area across all samples at each tested concentration. A lower %CV indicates better consistency.
-
Analyte-to-IS Peak Area Ratio: Assess the linearity of the analyte-to-IS peak area ratio versus the analyte concentration for each IS concentration.
-
Accuracy and Precision: Calculate the accuracy and precision for the quantification of Blonanserin at each concentration level for each IS concentration tested.
-
Data Summary Table:
| This compound IS Concentration (ng/mL) | IS Peak Area %CV (Low Analyte Conc.) | IS Peak Area %CV (Mid Analyte Conc.) | IS Peak Area %CV (High Analyte Conc.) | Calibration Curve R² | Accuracy (% Bias) at LLOQ | Precision (%CV) at LLOQ |
| 5 | ||||||
| 20 | ||||||
| 50 | ||||||
| 100 |
Visualizations
Caption: Workflow for Determining Optimal Internal Standard Concentration.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.
References
- 1. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility challenges of Blonanserin C-d8 in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Blonanserin C-d8. The focus is on resolving common solubility challenges encountered when preparing solutions in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is the deuterated form of Blonanserin, an atypical antipsychotic drug.[1] It is often used as an internal standard in analytical methods. Like its parent compound, Blonanserin is a poorly water-soluble drug, which can present significant challenges during the preparation of stock solutions and dilutions in aqueous buffers for various in vitro and in vivo experiments.[2][3][4] Inadequate dissolution can lead to inaccurate dosing, poor reproducibility, and unreliable experimental results.
Q2: What are the known solubility properties of Blonanserin?
Blonanserin is classified as a poorly soluble drug.[3] Its aqueous solubility is reported to be approximately 0.0359 mg/mL. Due to the isotopic substitution, the physicochemical properties of this compound are expected to be very similar to those of Blonanserin. Therefore, similar solubility challenges should be anticipated.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in neutral aqueous buffers such as Phosphate Buffered Saline (PBS) at high concentrations is often unsuccessful due to its low intrinsic solubility. This can result in precipitation or the formation of a suspension rather than a true solution.
Q4: What are the recommended starting solvents for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used organic solvent for preparing stock solutions of poorly soluble compounds. Blonanserin has a reported solubility of ≥9.2 mg/mL in DMSO. However, it is crucial to use anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
Q5: How can I improve the solubility of this compound in aqueous buffers?
Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
pH Adjustment: Blonanserin is a weakly basic compound. Acidifying the buffer can significantly increase its solubility. For instance, dissolving Blonanserin in 0.1 N HCl (pH 1.2) has been reported.
-
Co-solvents: The use of water-miscible organic co-solvents can increase the solubility of hydrophobic drugs. After dissolving this compound in a small amount of an organic solvent like DMSO, you can then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent, as it may affect your experimental system.
-
Salt Formation: While not a direct laboratory preparation method for users, it's noteworthy that forming salts of Blonanserin, such as with methanesulfonic acid, has been shown to dramatically increase its aqueous solubility. This highlights the compound's amenability to solubilization through chemical modification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Use an acidified aqueous buffer (e.g., pH 1.2-4) for dilution. |
| Cloudy solution or visible particles after attempting to dissolve directly in buffer. | Incomplete dissolution due to low aqueous solubility. | 1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., anhydrous DMSO) first. 2. Use sonication or gentle heating to aid dissolution in the initial solvent. 3. Filter the final diluted solution through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles. |
| Inconsistent results between experiments. | Potential precipitation of the compound over time in the prepared buffer. Inaccurate concentration due to incomplete initial dissolution. | 1. Prepare fresh solutions for each experiment. 2. Visually inspect solutions for any signs of precipitation before use. 3. Ensure the compound is fully dissolved in the stock solution before making further dilutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex the solution for 1-2 minutes to aid dissolution.
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If necessary, sonicate the solution in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Store the stock solution at -20°C as recommended.
Protocol 2: Preparation of a Diluted this compound Solution in Acidic Buffer
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Prepare a 0.1 N HCl solution (pH approximately 1.2).
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Thaw the this compound DMSO stock solution and bring it to room temperature.
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Perform a serial dilution of the DMSO stock solution with the 0.1 N HCl buffer to achieve the desired final concentration.
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Ensure the final concentration of DMSO is compatible with your experimental system (typically <1%).
-
Vortex the final diluted solution gently.
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
References
Methods to minimize ion suppression for Blonanserin C-d8 in ESI-MS
Welcome to the technical support center for the analysis of Blonanserin C-d8 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] ESI is particularly susceptible to this effect because of competition for charge or surface area on the ESI droplets between the analyte and matrix components.
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-deuterated analyte (Blonanserin) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.
Q3: What are the common causes of ion suppression in bioanalytical methods for Blonanserin?
A3: Common causes of ion suppression in the analysis of Blonanserin and its deuterated analogs from biological matrices include:
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Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression. Phospholipids are notorious for co-extracting with analytes and eluting in the same timeframe.
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Sample Preparation Reagents: Non-volatile buffers (e.g., phosphate), detergents, and ion-pairing reagents can suppress the ESI signal.
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Mobile Phase Additives: While additives like trifluoroacetic acid (TFA) can improve chromatography, they are also known to cause significant ion suppression. It is advisable to use them in low concentrations or opt for more MS-friendly alternatives like formic acid.
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High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of this compound.
Problem 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause: Differential ion suppression between Blonanserin and this compound due to chromatographic separation.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Blonanserin and this compound. A significant difference in retention time can expose them to different matrix components.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve perfect co-elution. Even a slight separation can lead to inaccurate results in the presence of strong matrix effects.
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Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.
Problem 2: Poor Sensitivity and Low Signal-to-Noise for this compound
Possible Cause: Significant ion suppression from the sample matrix is reducing the signal intensity of your internal standard.
Troubleshooting Steps:
-
Enhance Sample Cleanup: The choice of sample preparation is crucial. While simple protein precipitation is fast, it may not remove a sufficient amount of interfering matrix components. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. However, this may also decrease the analyte concentration, so a balance must be found to maintain adequate sensitivity.
-
Chromatographic Separation: Modify the LC method to separate this compound from the regions of major ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.
Methodology:
-
A solution of this compound is continuously infused into the LC flow post-column via a T-junction.
-
A blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure) is injected onto the LC column.
-
The signal for this compound is monitored in the mass spectrometer.
-
Any dips or decreases in the baseline signal indicate regions of ion suppression caused by eluting matrix components.
Protocol 2: Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement.
Methodology: The matrix effect can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Set A: Peak area of this compound in a neat standard solution.
-
Set B: Peak area of this compound in a blank matrix extract spiked after the extraction procedure.
-
Matrix Effect (%) = (B / A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data from different sample preparation methods used in Blonanserin analysis. This illustrates the impact of the chosen extraction technique on minimizing ion suppression.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Blonanserin | 91.41 ± 6.39 | 65.75 ± 2.98 | |
| Protein Precipitation | N-desethyl blonanserin | 87.06 ± 4.56 | 55.73 ± 1.61 | |
| Liquid-Liquid Extraction | Blonanserin | 95.15 - 97.04 | 98.1 - 102.0 | |
| Solid-Phase Extraction | Blonanserin | >85 | Not explicitly stated, but method showed good accuracy |
Note: The matrix effect is presented here as the IS-normalized matrix effect or matrix factor in the original publications. A value close to 100% (or a factor of 1) indicates minimal matrix effect.
Visualizations
Caption: Troubleshooting workflow for ion suppression in ESI-MS.
Caption: Comparison of sample preparation methods and their effectiveness in reducing ion suppression.
References
Preventing and addressing contamination in Blonanserin C-d8 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and addressing contamination in Blonanserin C-d8 standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination for this compound standards?
A1: Contamination of this compound standards can arise from several sources:
-
Isotopic Exchange (Back-Exchange): This is a common issue where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment. This can be caused by protic solvents (e.g., water, methanol), and is exacerbated by strongly acidic or basic conditions and elevated temperatures.[1][2]
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Chemical Impurities: The standard may contain unlabeled Blonanserin or other related substances from the synthesis process.[3] High-purity solvents and proper storage are crucial to prevent the introduction of external chemical contaminants.
-
Cross-Contamination: Inadequate cleaning of laboratory equipment, such as autosampler vials, syringes, and glassware, can introduce contaminants from previous analyses.
-
Atmospheric Moisture: Exposure to air can introduce water, which can lead to hydrolytic degradation or facilitate isotopic exchange. It is important to allow the standard to equilibrate to room temperature before opening to prevent condensation.[1]
Q2: My analytical results show a significant peak for unlabeled Blonanserin in my this compound standard. What could be the cause?
A2: The presence of a significant peak for unlabeled Blonanserin in your deuterated standard is likely due to one of two reasons:
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Inherent Impurity: The this compound standard may have a certain percentage of the unlabeled analogue as an impurity from its synthesis. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the isotopic purity of the standard.[1]
-
Isotopic Back-Exchange: Deuterium atoms may have been replaced by protons from the solvent or matrix. This is more likely if the deuterium labels are in chemically labile positions.
Q3: How does pH affect the stability of my this compound standard?
A3: The pH of the solution can significantly impact the stability of your this compound standard, primarily by influencing the rate of hydrogen-deuterium exchange. The rate of exchange is generally at its minimum around pH 2.5-3. Both strongly acidic and, more dramatically, basic conditions can accelerate the replacement of deuterium with hydrogen. Therefore, it is crucial to control the pH of your sample diluent and mobile phase.
Q4: What are the ideal storage conditions for this compound standards to ensure long-term stability?
A4: To ensure the long-term stability of this compound standards, proper storage is essential. Recommended storage conditions are typically at -20°C. It is also crucial to store the standard in a tightly sealed, high-quality vial to prevent solvent evaporation and exposure to atmospheric moisture. For light-sensitive compounds, amber vials should be used.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Blonanserin, a slightly acidic mobile phase is often used. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Column Degradation | Replace the analytical column. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure a standardized and validated sample preparation protocol is followed meticulously for all samples and standards. |
| Autosampler Issues | Check for air bubbles in the syringe and ensure proper vial capping. Clean the autosampler needle and injection port. |
| Standard Degradation | Prepare fresh working standards and compare the results. Ensure proper storage of stock solutions. |
| Differential Matrix Effects | The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix. Optimize the sample cleanup procedure to remove interfering matrix components. |
Issue 3: Gradual Decrease in this compound Signal Intensity Over a Sequence
| Possible Cause | Troubleshooting Steps |
| Adsorption to Vials or Tubing | Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Instability in Autosampler | Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation or isotopic exchange during the analytical run. |
| Source Contamination (MS) | Clean the mass spectrometer's ion source. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
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This compound standard
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High-purity, dry aprotic solvent (e.g., acetonitrile or methanol)
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Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Amber vials for storage
Procedure:
-
Equilibration: Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a small amount of the chosen solvent in a volumetric flask.
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Homogenization: Cap the flask and vortex or sonicate until the standard is completely dissolved.
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Dilution: Dilute to the final volume with the solvent and mix thoroughly by inverting the flask multiple times.
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Storage: Transfer the stock solution to a labeled amber vial and store at the recommended temperature (typically -20°C).
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration. Prepare fresh working solutions regularly.
Protocol 2: Evaluation of Isotopic Exchange
Objective: To assess the stability of the deuterium label on this compound under specific experimental conditions.
Materials:
-
This compound working solution
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Set A (Time Zero): Spike a known concentration of the this compound standard into the analytical matrix. Immediately process and analyze the sample.
-
Set B (Incubated): Spike the same concentration of the this compound standard into the analytical matrix. Incubate the sample under the conditions of your analytical method (e.g., specific pH, temperature, and duration).
-
-
Analysis: Analyze both sets of samples using a validated LC-MS/MS method. Monitor the mass transitions for both this compound and unlabeled Blonanserin.
-
Data Evaluation: Compare the peak area ratio of unlabeled Blonanserin to this compound in Set A and Set B. A significant increase in this ratio in Set B indicates that isotopic exchange has occurred.
Visualizations
Caption: A workflow for troubleshooting inaccurate this compound results.
References
Troubleshooting non-linear calibration curves with Blonanserin C-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves during the analysis of Blonanserin C-d8.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in calibration curves, particularly in LC-MS/MS analysis, can stem from several factors. Common causes include detector saturation at high analyte concentrations, ion suppression or enhancement due to matrix effects, and the formation of analyte multimers (e.g., dimers) in the ion source.[1][2] It is also possible that the concentration of the internal standard itself is not optimal for the range of analyte concentrations being tested.
Q2: I am using this compound as an internal standard, but I'm still observing variability and non-linearity. Why might this be happening?
A2: While deuterated internal standards like this compound are excellent for correcting variability, they are not infallible. Issues can still arise from:
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Differential Matrix Effects: If the analyte and the deuterated internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix.
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Isotopic Contribution: At very high concentrations of the analyte (Blonanserin C), the natural isotopes of the analyte may contribute to the signal of the deuterated internal standard, leading to a non-linear response ratio.
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Deuterium Exchange: In rare cases, deuterium atoms on the internal standard may exchange with protons from the solvent, altering its mass and causing quantification errors.
Q3: What is a typical linear range for Blonanserin analysis using LC-MS/MS?
A3: Published methods have demonstrated linear calibration curves for Blonanserin and its metabolite Blonanserin C over various concentration ranges. For instance, one study reported a linear range of 0.012–5.78 ng/mL for Blonanserin and 0.023–11.57 ng/mL for Blonanserin C in human plasma.[1][2] Another study established linearity for both compounds in rat plasma from 0.1 to 100.0 ng/mL.[3] The achievable linear range will depend on the specific instrumentation, method parameters, and sample matrix.
Troubleshooting Non-Linear Calibration Curves
Systematic Troubleshooting Workflow
If you are experiencing a non-linear calibration curve with this compound, follow this systematic workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting non-linear calibration curves.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Curve plateaus at high concentrations | Detector Saturation | 1. Dilute the highest concentration standards and re-inject. If the diluted points fall on the linear part of the curve, saturation is likely. 2. Reduce the injection volume for all samples. 3. If using MS, consider using a less abundant product ion for quantification. |
| Inconsistent response ratio | Ion Suppression/Enhancement | 1. Assess Matrix Effects: Prepare two sets of calibration standards: one in the analytical solvent and one in the biological matrix. A significant difference in the slope of the curves indicates matrix effects. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 3. Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components. |
| Decreasing internal standard signal with increasing analyte concentration | Competition for Ionization | 1. Optimize Internal Standard Concentration: The concentration of this compound may be too low. Prepare a new working solution with a higher concentration and re-prepare the calibration standards. 2. Dilute Samples: If feasible, dilute the samples to reduce the overall analyte concentration entering the ion source. |
| Poor curve fit (e.g., "S" shape) | Inappropriate Regression Model | 1. Evaluate Different Curve Fits: While linear regression is preferred, a quadratic (1/x or 1/x²) weighted regression might better describe the instrument's response over a wide dynamic range. Ensure the chosen model is well-justified and validated. 2. Narrow the Calibration Range: If a linear fit is required, reduce the concentration range of the calibration standards to a region that demonstrates clear linearity. |
Experimental Protocols
Example LC-MS/MS Method for Blonanserin and Blonanserin C Analysis
This protocol is a generalized example based on published methods and should be optimized for your specific instrumentation and application.
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Blonanserin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Blonanserin stock solution with methanol to prepare a series of working standards for spiking into the matrix to create the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
| Parameter | Example Condition |
| LC Column | C18 column (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM ammonium formate and 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (example) | Blonanserin: m/z 368.1 -> 296.9 Blonanserin C: m/z 340.1 -> 297.0 this compound: m/z 348.1 -> 302.0 |
Investigating Matrix Effects
The following diagram illustrates the logic for assessing the impact of the sample matrix on the analytical signal.
Caption: A diagram illustrating the process for evaluating matrix effects.
References
- 1. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Blonanserin C-d8 and Other Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data.[1][2][3] An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis due to their chemical and physical similarity to the analyte of interest. This guide provides a comparative analysis of Blonanserin C-d8, a deuterated internal standard, against other types of internal standards, supported by experimental data and detailed methodologies.
Blonanserin is an atypical antipsychotic agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Blonanserin C, or N-desethyl blonanserin, is a major metabolite of Blonanserin. This compound is the deuterium-labeled version of this metabolite and is often used as an internal standard in the bioanalysis of Blonanserin and its metabolites.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to achieve this, there are inherent differences in their performance.
-
Deuterated Internal Standards (e.g., this compound): These are the most commonly used SIL internal standards due to their lower cost and wider availability. However, they can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte due to the "isotope effect," which can be a drawback if chromatographic separation is not optimal. There is also a potential, though often minimal, risk of deuterium-hydrogen exchange, which could compromise data integrity.
-
¹³C- and ¹⁵N-Labeled Internal Standards: These are often considered the superior choice for internal standards. They tend to co-elute perfectly with the analyte, providing more accurate compensation for matrix effects. They also have greater isotopic stability, eliminating the risk of back-exchange. The main disadvantage is their higher cost and more complex synthesis.
-
Structural Analogue Internal Standards: When a SIL internal standard is not available, a structural analogue may be used. This is a compound that is chemically similar to the analyte but not isotopically labeled. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate results.
The following table summarizes quantitative data from various studies on the bioanalysis of Blonanserin and its metabolite, N-desethyl blonanserin (Blonanserin C), using a deuterated internal standard (N-desethyl blonanserin-d8). This provides an insight into the performance of a deuterated internal standard in a real-world application.
| Parameter | Blonanserin | N-desethyl blonanserin (Blonanserin C) | Internal Standard | Matrix | Key Findings | Reference |
| Linearity Range | 0.1–100.0 ng/mL | 0.1–100.0 ng/mL | N-desethyl blonanserin-d8 | Rat Plasma | The method demonstrated good linearity over the specified concentration range. | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | N-desethyl blonanserin-d8 | Rat Plasma | The LLOQ was sufficiently low for pharmacokinetic studies. | |
| Intra-day Precision (%CV) | < 15% | < 15% | N-desethyl blonanserin-d8 | Rat Plasma | The precision was within the acceptable limits set by regulatory guidelines. | |
| Inter-day Precision (%CV) | < 15% | < 15% | N-desethyl blonanserin-d8 | Rat Plasma | The method demonstrated good reproducibility across different days. | |
| Accuracy (%RE) | within ±15% | within ±15% | N-desethyl blonanserin-d8 | Rat Plasma | The accuracy was within the acceptable limits, indicating the internal standard effectively compensated for variability. | |
| Extraction Recovery | 87.06–91.41% | 92.55–95.39% | N-desethyl blonanserin-d8 | Rat Plasma | The recovery was consistent and efficient for both the analyte and its metabolite. | |
| Matrix Effect (IS-normalized) | Precision < 4.53% | Precision < 4.53% | N-desethyl blonanserin-d8 | Rat Plasma | The low precision of the IS-normalized matrix effect indicates that the deuterated internal standard effectively compensated for matrix-induced ion suppression or enhancement. |
Experimental Protocols
A robust assessment of bioanalytical method performance is crucial. Below is a detailed methodology representative of the key experiments cited for the analysis of Blonanserin and N-desethyl blonanserin using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma, add 10 µL of the internal standard working solution (N-desethyl blonanserin-d8).
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Agilent Eclipse Plus C18 column (4.6 × 100 mm, 3.5 µm).
-
Mobile Phase: A mixture of mobile phase A (methanol/water, 75:25, v/v, with 5 mM ammonium formate) and mobile phase B (acetonitrile with 0.1% formic acid) at a ratio of 15:85 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Blonanserin: m/z 368.10 ⟶ 296.90
-
N-desethyl blonanserin: m/z 340.15 ⟶ 297.05
-
N-desethyl blonanserin-d8 (IS): m/z 348.15 ⟶ 302.05
-
3. Evaluation of Method Performance
-
Matrix Effect: The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution at the same concentration. The Internal Standard (IS) Normalized Matrix Factor is calculated to assess the compensation for matrix effects by the internal standard.
-
Recovery: The extraction recovery is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Stability: The stability of the analyte and internal standard is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing Experimental Workflows and Logical Relationships
Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard.
References
Comparative Guide to Bioanalytical Assays for Blonanserin, with a Focus on Methods Incorporating Deuterated Internal Standards
This guide provides a comparative overview of validated analytical methods for the quantification of Blonanserin in biological matrices. Particular emphasis is placed on a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay that utilizes a deuterated internal standard, a technique analogous to the use of Blonanserin C-d8. The performance of this method is contrasted with other analytical approaches, namely gas chromatography (GC) and ultraviolet (UV) spectrophotometry. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical workflows for Blonanserin.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for Blonanserin quantification is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. The following tables summarize the quantitative performance data from validated assays, offering a clear comparison between HPLC-MS/MS, GC, and UV spectrophotometry.
Table 1: Performance Characteristics of a Validated HPLC-MS/MS Method for Blonanserin
| Parameter | Performance |
| Linearity Range | 0.1–100.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (RSD%) | Intra-day: ≤2.6%, Inter-day: ≤2.6% |
| Accuracy | Average recovery: 94.1% to 101.7% |
| Internal Standard | N-desethyl blonanserin-d8 |
Table 2: Performance Characteristics of Alternative Analytical Methods for Blonanserin
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography (GC) | Not explicitly stated | ≤0.2 ng | ≤0.7 ng |
| UV Spectrophotometry | 2-10 µg/mL | Not explicitly stated | Not explicitly stated |
| HPLC-UV | 32-48 µg/mL | 1.49 µg/mL | 4.53 µg/mL |
Experimental Protocols
Detailed Protocol for HPLC-MS/MS Assay
This protocol describes a validated method for the simultaneous determination of Blonanserin and its active metabolite, N-desethyl blonanserin, in rat plasma using a deuterated internal standard.[1]
1. Sample Preparation:
-
A simple protein precipitation method is employed for sample extraction.
-
To a plasma sample, an organic solvent is added to precipitate proteins.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent HPLC system or equivalent.
-
Column: Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm).
-
Column Temperature: 35°C.
-
Mobile Phase A: Methanol and water (75:25, v/v) with 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile containing 0.1% formic acid.
-
Gradient: 15% Mobile Phase A and 85% Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Blonanserin: m/z 368.10 ⟶ 296.90
-
N-desethyl blonanserin: m/z 340.15 ⟶ 297.05
-
N-desethyl blonanserin-d8 (IS): m/z 348.15 ⟶ 302.05
-
Visualizations
Signaling Pathway of Blonanserin
Blonanserin is an atypical antipsychotic that primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[2] The following diagram illustrates the principal signaling pathways affected by Blonanserin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 3. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Deuterated Blonanserin in Definitive Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing bioequivalence is a pivotal step in the journey of a generic drug to market. The precision and reliability of the analytical methods underpinning these studies are paramount. This guide provides an objective comparison of Blonanserin C-d8 (N-desethyl blonanserin-d8), a deuterated internal standard, with its non-deuterated alternatives in the bioanalysis of Blonanserin, supported by experimental data and detailed methodologies.
Bioequivalence studies for antipsychotic drugs like Blonanserin demand highly accurate and validated analytical methods to quantify the drug's concentration in biological matrices, typically plasma. The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to their ability to mimic the analyte of interest closely.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Blonanserin. This ensures that it behaves similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization responses. This can lead to inadequate compensation for matrix effects and other sources of variability, potentially compromising the integrity of the bioequivalence data.
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte and the internal standard. Deuterated standards are particularly effective at mitigating this issue.
Quantitative Data Summary
The following table summarizes the performance characteristics of a deuterated internal standard (N-desethyl blonanserin-d8) from a published bioanalytical method for Blonanserin, alongside a commonly used non-deuterated alternative, AD-5332.
| Performance Parameter | Deuterated IS (N-desethyl blonanserin-d8) | Non-Deuterated IS (AD-5332) | Reference |
| Extraction Recovery | 87.06% - 91.41% for Blonanserin | >85% | [1][2] |
| IS-Normalized Matrix Effect (CV%) | < 4.53% | Not explicitly reported, but generally higher variability is expected. | [1] |
| Intra-day Precision (CV%) | < 7.5% | < 7.5% | [2] |
| Inter-day Precision (CV%) | < 7.5% | < 7.5% | [2] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed in a definitive bioequivalence study of Blonanserin.
Bioequivalence Study Design
A standard bioequivalence study for Blonanserin tablets is typically a randomized, open-label, two-period, two-sequence, crossover study under both fasting and fed conditions.
-
Subjects: Healthy adult volunteers.
-
Treatment: A single oral dose of the test formulation versus a single oral dose of the reference formulation.
-
Washout Period: A sufficient period (e.g., 14 days) between the two treatment periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 72 hours post-dose).
-
Pharmacokinetic Analysis: Plasma concentrations of Blonanserin are determined using a validated LC-MS/MS method. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated using non-compartmental methods.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference formulation for Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method (LC-MS/MS)
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying Blonanserin in plasma.
-
Sample Preparation: A simple protein precipitation method is commonly used for plasma sample pretreatment.
-
To a plasma sample, add the internal standard solution (e.g., N-desethyl blonanserin-d8 in methanol).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium formate in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Blonanserin and the internal standard.
-
Blonanserin: m/z 368.10 → 296.90
-
N-desethyl blonanserin-d8 (IS): m/z 348.15 → 302.05
-
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided using the DOT language.
Conclusion
In definitive bioequivalence studies of Blonanserin, the use of a deuterated internal standard such as this compound (N-desethyl blonanserin-d8) is highly recommended. Its ability to closely track the analyte through the entire analytical process provides superior correction for experimental variability, particularly matrix effects, when compared to non-deuterated alternatives. This leads to more accurate and reliable pharmacokinetic data, which is essential for demonstrating bioequivalence and gaining regulatory approval for generic formulations. The detailed experimental protocols and logical workflows presented in this guide underscore the critical role of appropriate internal standard selection in the successful execution of these pivotal studies.
References
- 1. A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Sensitive Analysis of Blonanserin and Blonanserin C in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Affinities of Blonanserin and Blonanserin C-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the atypical antipsychotic Blonanserin and its deuterated isotopologue, Blonanserin C-d8. While direct comparative binding studies are not available in published literature, this document synthesizes known binding data for Blonanserin, discusses the scientific principles of isotopic substitution, and provides a standardized experimental protocol for determining such affinities.
Introduction to Blonanserin and this compound
Blonanserin is a second-generation antipsychotic characterized by its high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors.[1][2][3] This pharmacological profile is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[1][4] this compound is a stable, isotopically labeled version of Blonanserin where eight hydrogen atoms have been replaced with deuterium. It is primarily synthesized for use as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of Blonanserin in biological samples.
Comparative Binding Affinity: An Evidence-Based Discussion
Direct experimental data from head-to-head studies comparing the binding affinity of Blonanserin and this compound is not present in the current scientific literature. However, the effect of deuterium substitution on drug-receptor interactions is a well-understood principle in medicinal chemistry.
The binding of a ligand to a receptor is a thermodynamic process, governed by the change in Gibbs free energy (ΔG) as the ligand settles into the binding pocket. This interaction is primarily dictated by the ligand's shape, size, and electronic properties, which determine the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, ionic interactions) with the receptor.
Deuterium and hydrogen have nearly identical sizes and electronic properties. Therefore, the substitution of hydrogen with deuterium is not expected to significantly alter the fundamental thermodynamic properties that govern binding affinity. The primary impact of deuteration is on the kinetic stability of carbon-hydrogen bonds, known as the kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of these bonds.
While it is widely accepted that deuteration has a negligible effect on binding affinity, some studies suggest that in specific cases involving hydrogen bonding, subtle quantum mechanical effects of deuteration could lead to minor changes in binding affinity. Without direct experimental evidence for Blonanserin and its deuterated analog, it is reasonable to assume their binding affinities are highly similar, if not identical, for all practical purposes in pharmacology and drug development.
Blonanserin Receptor Binding Affinity Data
The following table summarizes the experimentally determined binding affinities (Ki values) of Blonanserin for its primary targets. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Blonanserin Ki (nM) |
| Dopamine D2 | 0.142 |
| Dopamine D3 | 0.494 |
| Serotonin 5-HT2A | 0.812, 3.98 |
Note: Variations in Ki values can occur between different studies due to variations in experimental conditions.
Experimental Protocol: Radioligand Binding Assay
To experimentally determine and compare the binding affinities of Blonanserin and this compound, a competitive radioligand binding assay would be the standard method.
Objective: To determine the inhibition constant (Ki) of Blonanserin and this compound for the dopamine D2, dopamine D3, and serotonin 5-HT2A receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2, D3, or 5-HT2A).
-
Radioligand: A tritiated ([³H]) ligand with high affinity for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-Ketanserin for 5-HT2A receptors).
-
Test Compounds: Blonanserin and this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known antagonist for the target receptor (e.g., Haloperidol for D2/D3, Ketanserin for 5-HT2A).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the membrane suspension.
-
Non-specific Binding Wells: Add the non-specific binding control, the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of the test compound (Blonanserin or this compound), the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Blonanserin Signaling Pathway
Caption: Simplified signaling pathways antagonized by Blonanserin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical antipsychotic properties of blonanserin, a novel dopamine D2 and 5-HT2A antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Blonanserin? [synapse.patsnap.com]
The Deuterium Kinetic Isotope Effect in Blonanserin C-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Blonanserin and its deuterated analogue, Blonanserin C-d8, with a focus on the kinetic isotope effect (KIE) of deuterium. While direct comparative experimental data for this compound is not publicly available, this document outlines the theoretical basis for its altered pharmacokinetic profile, supported by established principles of drug metabolism and the KIE. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to the Kinetic Isotope Effect in Drug Development
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In pharmaceutical research, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) can significantly impact a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[1]
Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds as a rate-limiting step.[2][3][4] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be slowed down. This "deuterium switch" can lead to several potential pharmacokinetic advantages, including:
-
Increased half-life (t½): A slower metabolic rate can result in the drug remaining in the body for a longer period.
-
Increased exposure (AUC): The total drug exposure over time may be enhanced.
-
Reduced formation of metabolites: This can potentially decrease the burden on metabolic pathways and reduce the formation of active or toxic metabolites.
-
Improved safety profile: By altering metabolism, it may be possible to reduce off-target effects or drug-drug interactions.
Blonanserin: Metabolism and Rationale for Deuteration
Blonanserin is an atypical antipsychotic used in the treatment of schizophrenia.[5] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The main metabolic pathways include:
-
N-deethylation of the piperazine ring to form N-desethyl blonanserin (a major metabolite).
-
Hydroxylation of the cyclooctane ring.
These metabolic sites represent key targets for deuteration to investigate the kinetic isotope effect. This compound is a deuterated version of Blonanserin where eight hydrogen atoms have been replaced with deuterium. The precise location of this deuteration is critical to its effect on metabolism. For the purpose of this guide, it is assumed that the deuterium atoms are placed at one or more of the metabolically active sites.
Hypothetical Pharmacokinetic Comparison: Blonanserin vs. This compound
Based on the principles of the kinetic isotope effect, a comparative study of Blonanserin and this compound is expected to yield the following differences in their pharmacokinetic profiles. The following table presents a hypothetical comparison based on the known pharmacokinetics of Blonanserin and the anticipated effects of deuteration.
| Pharmacokinetic Parameter | Blonanserin (Reported Values) | This compound (Hypothetical) | Expected Change | Rationale |
| Half-life (t½) | 7.7 - 11.9 hours | Increased | Slower CYP3A4-mediated metabolism due to the C-D bond being stronger than the C-H bond at the site of metabolism. | |
| Intrinsic Clearance (CLint) | High | Decreased | Reduced rate of enzymatic degradation in the liver. | |
| Area Under the Curve (AUC) | Variable | Increased | Slower clearance leads to greater overall drug exposure. | |
| Maximum Concentration (Cmax) | Variable | Potentially Increased or Unchanged | This can depend on the rate of absorption versus the change in first-pass metabolism. | |
| Metabolite Formation | Forms N-desethyl and hydroxylated metabolites | Decreased | The rate of formation of metabolites via pathways involving C-D bond cleavage would be reduced. |
Experimental Protocols
To empirically determine the kinetic isotope effect of deuterium in this compound, the following key experiments should be conducted.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is designed to determine the intrinsic clearance of Blonanserin and this compound in a controlled in vitro environment, providing a direct measure of the kinetic isotope effect on metabolism.
Materials:
-
Blonanserin and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare stock solutions of Blonanserin and this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound (Blonanserin or this compound) to the appropriate wells to achieve a final concentration of 1 µM.
-
Add human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound (Blonanserin or this compound) in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time for both Blonanserin and this compound.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
The kinetic isotope effect (KIE) can be calculated as the ratio of CLint (Blonanserin) / CLint (this compound).
-
In Vivo Pharmacokinetic Study in Rodents
This study will compare the pharmacokinetic profiles of Blonanserin and this compound following oral administration to rats or mice.
Materials:
-
Blonanserin and this compound
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide the animals into two groups: one to receive Blonanserin and the other to receive this compound.
-
Administer a single oral dose of the respective compound at a predetermined concentration.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect the blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile).
-
Quantify the plasma concentrations of Blonanserin and this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for each compound:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t½ (elimination half-life)
-
CL/F (apparent oral clearance)
-
-
Visualizations
The following diagrams illustrate the metabolic pathways of Blonanserin and the experimental workflows described above.
Metabolic Pathways of Blonanserin.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blonanserin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Evaluating the pharmacokinetics and safety of blonanserin tablets and Lonasen®: a randomized, open-label, two-period, two-sequence, self-crossover phase I clinical trial [frontiersin.org]
A Comparative Guide to Blonanserin C-d8 as a Novel PET Imaging Tracer for Dopamine D2/D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of Blonanserin, a novel antipsychotic, as a foundation for understanding the potential of its deuterated analogue, Blonanserin C-d8, as a next-generation Positron Emission Tomography (PET) imaging tracer. Blonanserin exhibits high affinity for dopamine D2 and D3 receptors, making it a valuable tool for studying neuropsychiatric disorders.[1][2][3] Deuteration is a common strategy to enhance the metabolic stability of radiotracers, and thus this compound is poised to offer improved imaging characteristics.
This document summarizes key performance data of blonanserin from PET studies, compares it with other established D2/D3 receptor radiotracers, and provides detailed experimental methodologies to support further research and development.
Performance Data and Comparison
The efficacy of a PET tracer is determined by its ability to specifically bind to its target with high affinity and demonstrate favorable pharmacokinetic properties. The following tables summarize key quantitative data from PET studies involving blonanserin and compare it with other commonly used dopamine D2/D3 receptor PET tracers.
| Tracer | Target(s) | Binding Potential (BPND) | Receptor Occupancy | Key Advantages | Limitations |
| Blonanserin (oral) | D2/D3 | Not explicitly stated in search results | Striatum: 60.8% (8mg) to 79.7% (24mg)[1] | High affinity for D2 and D3 receptors.[1] | Potential for metabolites to interfere with signal. |
| Blonanserin (transdermal) | D2 | Not explicitly stated in search results | Striatum: 61.2% (40mg) to 69.9% (80mg) | Lower diurnal variability in occupancy compared to oral administration. | Lower occupancy compared to higher oral doses. |
| [11C]Raclopride | D2/D3 | Striatum: ~3.0 | Widely used as a benchmark for D2 receptor occupancy studies. | Sensitive to endogenous dopamine levels, which can affect quantification. | |
| [11C]FLB 457 | D2 | Temporal Cortex: ~1.5 | Suitable for imaging extrastriatal D2 receptors. | Lower signal in striatum compared to [11C]raclopride. | |
| [11C]-(+)-PHNO | D2/D3 | Caudate: ~1.8, Putamen: ~2.5, Globus Pallidus: ~1.2, Substantia Nigra: ~0.8 | Allows for simultaneous assessment of D2 and D3 receptors. | More complex kinetic modeling may be required. |
Note: Binding potential (BPND) is a measure of the density of available receptors. Higher values indicate better signal-to-noise ratio. Receptor occupancy data for blonanserin is dose-dependent.
Experimental Protocols
The following methodologies are based on PET studies conducted with blonanserin and are representative of the experimental design required for the validation of a new PET tracer like this compound.
Human PET Imaging Protocol with Blonanserin
-
Subject Recruitment: Healthy volunteers and patients with schizophrenia are recruited for the studies. All participants provide written informed consent.
-
Drug Administration:
-
Oral: Blonanserin tablets are administered at fixed daily doses (e.g., 8, 16, or 24 mg/d) for a specified period (e.g., at least 4 weeks) before the PET scan.
-
Transdermal: Blonanserin patches are applied daily at various doses (e.g., 10, 20, 40, 60, 80 mg/d) for a specified period.
-
-
Radiotracer Injection: A bolus of a radiotracer such as [11C]raclopride (for striatal D2 receptors) or [11C]FLB 457 (for extrastriatal D2 receptors) is injected intravenously. For D2/D3 receptor imaging, [11C]-(+)-PHNO can be used.
-
PET Scan Acquisition: Dynamic PET scans are performed for a duration of 60-90 minutes immediately following radiotracer injection.
-
Arterial Blood Sampling: In some protocols, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is used to create an arterial input function for kinetic modeling.
-
Data Analysis:
-
Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs).
-
Time-activity curves are generated for each ROI.
-
Binding potential (BPND) is calculated using kinetic models such as the simplified reference tissue model (SRTM) or a two-tissue compartment model with arterial input.
-
Receptor occupancy is calculated using the following formula: Occupancy (%) = 100 × (BPND,baseline - BPND,post-drug) / BPND,baseline.
-
Visualizations
Logical Workflow for PET Tracer Validation
Caption: A generalized workflow for the validation of a novel PET imaging tracer, from preclinical evaluation to clinical application.
Dopamine D2 Receptor Signaling Pathway
Caption: A simplified diagram of the canonical dopamine D2 receptor signaling pathway, which is antagonized by blonanserin.
References
- 1. Striatal and extrastriatal dopamine D2 receptor occupancy by a novel antipsychotic, blonanserin: a PET study with [11C]raclopride and [11C]FLB 457 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Dopamine D3 and D2 Receptor Occupancies by a Single Dose of Blonanserin in Healthy Subjects: A Positron Emission Tomography Study With [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of dopamine D3 receptor occupancy by blonanserin using [11C]-(+)-PHNO in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Proposed Synthesis Routes for Blonanserin-d8 on the Cyclooctane Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for Blonanserin-d8, with deuterium labeling on the cyclooctane moiety. As specific experimental data for the synthesis of Blonanserin C-d8 is not publicly available, this comparison is based on established deuteration methodologies and analogous chemical transformations reported in the literature. The presented data and protocols are intended to serve as a strategic guide for the synthesis of this deuterated molecule.
Introduction
Blonanserin is an atypical antipsychotic agent with high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4][5] Deuterium-labeled analogs of pharmaceutical compounds are of significant interest in drug development to modulate pharmacokinetic properties, particularly metabolic stability. The cyclooctane ring of Blonanserin is a known site of metabolism. Therefore, selective deuteration at this position could potentially lead to a more favorable metabolic profile. This guide outlines and compares two potential synthetic strategies for Blonanserin-d8.
Comparative Analysis of Synthetic Routes
Two primary strategies are proposed for the synthesis of Blonanserin-d8:
-
Route 1: Synthesis from a Deuterated Precursor: This approach involves the synthesis of Blonanserin starting from a commercially available or synthetically prepared deuterated cyclooctanone.
-
Route 2: Late-Stage Hydrogen-Deuterium Exchange: This strategy involves the direct exchange of hydrogen for deuterium atoms on the cyclooctane ring of a late-stage Blonanserin intermediate or the final compound.
The following table summarizes the estimated key performance indicators for each proposed route, based on analogous reactions described in the literature.
| Parameter | Route 1: From Deuterated Precursor | Route 2: Late-Stage H/D Exchange |
| Estimated Overall Yield | 30-40% | 50-70% (on recovered material) |
| Estimated Deuteration Level | >95% | Variable (dependent on catalyst and conditions) |
| Purity of Final Product | High | Potentially requires additional purification |
| Number of Steps | 4-5 steps | 1-2 steps (from advanced intermediate) |
| Key Challenges | Availability and cost of deuterated starting material. | Control of deuteration regioselectivity and level; potential for side reactions. |
| Scalability | Potentially scalable if deuterated precursor is accessible. | May be challenging to scale while maintaining selectivity. |
Experimental Protocols
Route 1: Synthesis from Deuterated Cyclooctanone-d8
This route adapts a known synthesis of Blonanserin, commencing with a deuterated cyclooctanone.
Step 1: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one-d8 (Intermediate 1-d8)
-
In a reaction vessel, polyphosphoric acid (15 kg) and phosphoric acid (6.75 kg) are heated to 55-60°C with stirring.
-
p-Fluorobenzoylacetonitrile (1.5 kg) is added in portions, followed by the portion-wise addition of cyclooctanone-d8 (0.67 kg).
-
The reaction mixture is heated to 105-110°C and maintained for several hours. Additional cyclooctanone-d8 may be added to drive the reaction to completion.
-
Upon completion, the reaction is cooled, and the product is precipitated by pouring the mixture into water. The resulting solid is filtered, washed, and dried to yield Intermediate 1-d8.
Step 2: Synthesis of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-d8 (Intermediate 2-d8)
-
Intermediate 1-d8 is treated with a chlorinating agent, such as phenylphosphonic dichloride, to convert the pyridinone to the corresponding 2-chloro-pyridine derivative.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
After the reaction is complete, the mixture is worked up to isolate Intermediate 2-d8.
Step 3: Synthesis of Blonanserin-d8
-
Intermediate 2-d8 is reacted with N-ethylpiperazine in the presence of a base and optionally a catalyst (e.g., potassium iodide) in a suitable solvent.
-
The reaction mixture is heated to drive the nucleophilic substitution.
-
After completion, the reaction mixture is cooled, and Blonanserin-d8 is isolated through extraction and purified by recrystallization or chromatography.
Route 2: Late-Stage Hydrogen-Deuterium Exchange
This route involves the direct deuteration of a Blonanserin precursor.
Step 1: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one (Intermediate 1)
-
Intermediate 1 is synthesized as described in Step 1 of Route 1, using non-deuterated cyclooctanone.
Step 2: Catalytic Hydrogen-Deuterium Exchange on Intermediate 1
-
Intermediate 1 is dissolved in a suitable solvent, and a deuterium source, such as D₂O, is added.
-
A transition metal catalyst, for example, an iridium PCP pincer complex or a heterogeneous catalyst like Pt/C, is added to the mixture.
-
The reaction is stirred at an elevated temperature (e.g., 65°C) for an extended period (e.g., 24-120 hours) to facilitate the H/D exchange on the cyclooctane ring.
-
The deuterated intermediate (Intermediate 1-d8) is then isolated and purified.
Step 3 & 4: Conversion to Blonanserin-d8
-
The resulting Intermediate 1-d8 is then carried forward through the chlorination and N-ethylpiperazine coupling steps as described in Route 1 to yield Blonanserin-d8.
Visualizations
Proposed Synthetic Routes for Blonanserin-d8
Caption: Proposed synthetic pathways for Blonanserin-d8.
Blonanserin Signaling Pathway
Caption: Simplified signaling pathway of Blonanserin.
References
The Gold Standard for Bioanalysis: Normalizing Experimental Data with Blonanserin C-d8
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, accurate quantification of pharmaceutical compounds is paramount. For the novel antipsychotic agent Blonanserin, achieving reliable and reproducible data from complex biological matrices requires robust normalization strategies. This guide provides an in-depth comparison of data normalization techniques, focusing on the use of the deuterated internal standard, Blonanserin C-d8, and its performance against other methods.
The Critical Role of Normalization in Bioanalysis
Experimental variability is an inherent challenge in bioanalytical workflows. Factors such as sample loss during preparation, fluctuations in instrument response, and matrix effects can all introduce inaccuracies into the final concentration measurements. Normalization strategies are therefore essential to correct for these variations and ensure the integrity of the data. The most common approaches include external standard calibration, the use of a non-deuterated (analog) internal standard, and the gold standard: a stable isotope-labeled internal standard like this compound.
Head-to-Head Comparison: Normalization Techniques for Blonanserin
This section compares the performance of three key normalization techniques for the quantification of Blonanserin and its major metabolite, N-desethyl Blonanserin (Blonanserin C), in plasma samples. The data presented is compiled from validated LC-MS/MS methods.
Performance Metrics of Different Normalization Strategies
| Parameter | This compound (Internal Standard) | Non-Deuterated Analog IS (AD-5332)[1] | External Standard Calibration (Illustrative) |
| Linearity (r²) | > 0.99 | > 0.9990[1] | Typically > 0.99 |
| Precision (CV%) | < 15% | < 7.5% | Generally higher and more variable |
| Accuracy (RE%) | Within ±15% | Within ±15% (inferred) | Prone to significant bias from matrix effects |
| Recovery (%) | 87.06 - 95.39% | > 85% | Highly variable and matrix-dependent |
| Matrix Effect | Compensated by co-eluting IS | Partially compensated | Not compensated, leading to inaccuracies |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.012 ng/mL (Blonanserin), 0.023 ng/mL (Blonanserin C) | Dependent on method sensitivity and matrix interference |
The Unrivaled Advantage of this compound
As a deuterated analog of N-desethyl Blonanserin, this compound (N-desethyl blonanserin-d8) offers the most effective solution for normalizing Blonanserin bioanalytical data. Its physicochemical properties are nearly identical to the analyte of interest, N-desethyl Blonanserin, and very similar to Blonanserin itself. This ensures that it behaves in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
The key benefit of this near-identical behavior is the effective mitigation of matrix effects. Any suppression or enhancement of the analyte signal caused by interfering components in the biological matrix will be mirrored by this compound. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are canceled out, leading to highly accurate and precise quantification.
In contrast, non-deuterated internal standards, while offering some correction for experimental variability, may not perfectly co-elute with the analyte or experience the same degree of matrix effects, potentially leading to residual inaccuracies. External standard calibration, which relies on a calibration curve prepared in a clean solvent, fails to account for any matrix-induced variations in the actual samples, making it the least reliable method for complex biological matrices.
Experimental Protocols: A Closer Look at the Methodologies
Method 1: Quantification of Blonanserin and N-desethyl Blonanserin using this compound (N-desethyl blonanserin-d8) Internal Standard
This method outlines a sensitive and reliable LC-MS/MS assay for the simultaneous quantification of Blonanserin and its active metabolite in rat plasma.
1. Sample Preparation:
-
A simple one-step protein precipitation is employed for sample cleanup.
-
To a plasma sample, an organic solvent (e.g., acetonitrile) containing a known concentration of N-desethyl blonanserin-d8 is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and injected into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm)
-
Mobile Phase A: Methanol/water (75:25, v/v) with 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Blonanserin: m/z 368.10 ⟶ 296.90
-
N-desethyl blonanserin: m/z 340.15 ⟶ 297.05
-
N-desethyl blonanserin-d8 (IS): m/z 348.15 ⟶ 302.05
-
-
3. Data Analysis:
-
The peak areas of Blonanserin, N-desethyl Blonanserin, and the internal standard are determined from the chromatograms.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentrations of the analytes in the unknown samples are calculated from the calibration curve.
Method 2: Quantification using a Non-Deuterated Analog Internal Standard (AD-5332)
This method details an LC-MS/MS procedure for the simultaneous determination of Blonanserin and Blonanserin C in human plasma.
1. Sample Preparation:
-
Similar to the deuterated internal standard method, a direct protein precipitation is used.
-
A solution of the non-deuterated internal standard, AD-5332, in an organic solvent is added to the plasma sample.
-
The sample is then processed as described in Method 1.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Waters XBridge C8 (4.6 × 150 mm, 3.5 μm)
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
A gradient elution program is utilized.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI
-
Detection Mode: MRM
-
3. Data Analysis:
-
The data analysis follows the same principles as outlined in Method 1, using the peak area ratio of the analyte to the non-deuterated internal standard.
Method 3: External Standard Calibration
While not recommended for bioanalysis of Blonanserin due to matrix effects, the principles of external standard calibration are as follows:
1. Sample Preparation:
-
The plasma sample is subjected to a cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove as many interfering components as possible.
2. LC-MS/MS Analysis:
-
The prepared sample is analyzed using an optimized LC-MS/MS method.
3. Data Analysis:
-
A calibration curve is generated by analyzing a series of standard solutions of Blonanserin and N-desethyl Blonanserin of known concentrations prepared in a clean solvent (e.g., methanol).
-
The peak areas of the analytes in the unknown samples are directly compared to the calibration curve to determine their concentrations.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the experimental workflow and the logic behind choosing an appropriate normalization strategy.
Bioanalytical workflow for Blonanserin quantification.
Decision logic for normalization strategy.
Conclusion
For the accurate and precise quantification of Blonanserin and its metabolites in complex biological matrices, the use of a deuterated internal standard such as this compound is unequivocally the superior normalization strategy. Its ability to mimic the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of experimental variability. While other methods like the use of a non-deuterated analog or external standard calibration exist, they present a higher risk of introducing inaccuracies. Therefore, for researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic studies and other bioanalytical applications, the adoption of a validated LC-MS/MS method with this compound as the internal standard is strongly recommended.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Blonanserin C-d8
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle Blonanserin C-d8 with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, adhere to the following first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
II. Waste Classification and Segregation
This compound should be treated as a hazardous pharmaceutical waste.[1] Improper disposal, such as flushing down the drain or mixing with general laboratory trash, is prohibited and can lead to environmental contamination.[2]
Key Disposal Principles:
-
Do not dispose of this compound in standard laboratory trash or down the drain. [1]
-
Segregate this compound waste from other waste streams to ensure proper handling and disposal. Used and waste solvents should be kept separate (e.g., DMSO with DMSO, CDCl3 with CDCl3).[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
1. Waste Accumulation:
-
Container: Collect all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container. The original container may be used if it is in good condition and has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other solvents or chemicals mixed with the waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
2. Documentation:
-
Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste pickup requests.
Regulatory Framework:
The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. Incineration at a permitted treatment facility is a common and required method for treating hazardous pharmaceutical waste.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision-making and procedural steps.
Caption: Logical workflow for the proper disposal of this compound.
Summary of Blonanserin Hazard Information
The following table summarizes the known hazard information for Blonanserin, the parent compound of this compound. It is recommended to treat the deuterated form with the same precautions.
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed. | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Chronic Aquatic Toxicity | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Blonanserin C-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Blonanserin C-d8. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Data Summary
This compound, a deuterated analog of the antipsychotic drug Blonanserin, should be handled with care, assuming its toxicological properties are similar to the parent compound. The primary hazards associated with Blonanserin are acute oral toxicity and potential for long-term adverse effects on aquatic life.[1]
| Hazard Classification | GHS Codes | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1] |
| Chronic Aquatic Toxicity | H413 | May cause long lasting harmful effects to aquatic life |
| Toxicological Data (Blonanserin) | |
| LD50 (Oral, Mouse) | >500 mg/kg |
| Primary Skin Irritant Effect | No irritant effect |
| Primary Eye Irritant Effect | No irritating effect |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn at all times when handling this compound.
-
Gloves : Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards should be worn. The outer glove should be removed immediately after handling the compound.
-
Gown : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Eye Protection : Safety goggles with side shields are mandatory to protect against splashes.
-
Respiratory Protection : If there is a risk of aerosolization or if handling the powder outside of a containment system, a suitable respirator should be used.
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Fume hood or ventilated balance enclosure
-
Vials and caps
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation : Don all required PPE as specified above. Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Weighing :
-
Tare a clean, dry vial on the analytical balance within the enclosure.
-
Carefully transfer the desired amount of this compound powder to the vial using a spatula.
-
Record the exact weight.
-
-
Solubilization :
-
In the fume hood, add the appropriate volume of solvent to the vial containing the weighed compound.
-
Securely cap the vial.
-
Vortex the vial until the solid is completely dissolved.
-
-
Storage : Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature, typically -20°C for long-term storage.
-
Decontamination :
-
Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposables (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove the outer pair of gloves and dispose of them in the hazardous waste.
-
Remove the remaining PPE and dispose of it appropriately before leaving the work area.
-
Operational and Disposal Plans
Handling and Storage:
-
Handling : Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. The recommended storage temperature for the powder is -20°C.
Spill Management:
-
Evacuate : Clear the area of all personnel.
-
Contain : If safe to do so, prevent the spread of the spill. For a solid spill, avoid creating dust.
-
Clean-up :
-
For small powder spills, gently cover with a damp paper towel to avoid aerosolization and then collect the material using appropriate tools.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
-
Decontaminate : Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
Chemical Waste : this compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to enter the sewage system.
-
Packaging : Uncleaned packaging should be disposed of according to official regulations.
-
General Guidance : Follow all local, state, and federal regulations for hazardous waste disposal. Drug take-back programs are the preferred method for disposing of unused medicines. If a take-back program is not available, the material should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
